Dilauryl maleate

Catalog No.
S1917072
CAS No.
2915-52-8
M.F
C28H52O4
M. Wt
452.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dilauryl maleate

CAS Number

2915-52-8

Product Name

Dilauryl maleate

IUPAC Name

didodecyl (Z)-but-2-enedioate

Molecular Formula

C28H52O4

Molecular Weight

452.7 g/mol

InChI

InChI=1S/C28H52O4/c1-3-5-7-9-11-13-15-17-19-21-25-31-27(29)23-24-28(30)32-26-22-20-18-16-14-12-10-8-6-4-2/h23-24H,3-22,25-26H2,1-2H3/b24-23-

InChI Key

HEJZJSIRBLOWPD-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCCC

Chemical and Physical Properties of Dilauryl Maleate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key data available from the search results.

Property Value Source / Notes
CAS Registry Number 2915-52-8 [1] [2] [3]
Molecular Formula C₂₈H₅₂O₄ [1] [2] [3]
Molecular Weight 452.71 g·mol⁻¹ [1] [3] [4]
Density 0.921 g/cm³ [1] [5] [4]
Boiling Point 521.8 °C at 760 mmHg [1] [5] [4]
Flash Point 245.2 °C [1] [5] [4]
Melting Point Not specified in results -
Vapor Pressure 5.52E-11 mmHg at 25°C [5] [6]
Refractive Index 1.463 [5] [6]
Safety Statements S26, S36/37/39 [1] [2] [4]
Risk Statements R36/37/38 [2] [4] [6]

Research Context and Potential Applications

While the search results lack detailed experimental methods for Dilauryl maleate itself, they indicate its relevance in specific research areas, which can guide your further investigation:

  • Use as a Monomer: this compound is categorized as a monomer, suggesting its primary use is in polymer synthesis [2] [3] [6].
  • Application in Material Science: One referenced study involves using maleic anhydride-based esters in the creation of porous polymer oil sorbents [6].
  • Relevance in Transdermal Drug Delivery: Academic research cited in the search results has explored a series of dicarboxylic acid esters, including monododecyl maleate, as transdermal permeation enhancers. The study found that the geometric isomerism (cis vs. trans) of the molecule can influence its enhancing potency [6].

Experimental Workflow for Synthesis and Analysis

Based on the general context from the search results, the following diagram outlines a typical workflow for synthesizing and characterizing an ester like this compound. The specific catalysts, reaction conditions, and analysis methods would need to be determined from dedicated synthetic literature.

G Start Start: Define Objective (Synthesize this compound) Literature Literature Review Start->Literature Synthesis Reaction Setup & Synthesis Literature->Synthesis Selects reagents & conditions Purification Purification & Isolation Synthesis->Purification Crude product Characterization Structural Characterization Purification->Characterization Purified compound Application Application Testing Characterization->Application Confirmed structure

A generalized workflow for the synthesis and analysis of a chemical compound.

References

Basic Identification and Physicochemical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identifiers and available physicochemical data for Dilauryl Maleate (CAS 2915-52-8).

Property Type Value / Description
CAS Registry Number 2915-52-8 [1] [2] [3]
Molecular Formula C₂₈H₅₂O₄ [1] [2] [3]
Molecular Weight 452.71 g/mol [1] [2] [3]
IUPAC Name didodecyl (Z)-but-2-enedioate [1] [2]
Common Synonyms This compound; Didodecyl maleate; Maleic acid didodecyl ester [1] [2] [4]
Boiling Point 521.8 °C (at 760 mmHg) [1] [3]
Flash Point 245.2 °C [1] [3]
Density 0.921 g/cm³ [1] [3]
Index of Refraction 1.463 [1] [3]

Missing and Conflicting Melting Point Data

Information on the melting point of this compound is inconsistent and unavailable in the sourced technical data:

  • No Data Found: Multiple chemical databases list the melting point simply as "N/A" (not available) or do not provide any value [1] [2].
  • Conflicting Report: One source calculated a melting point of 94.56 °C [3]. This value is significantly higher than the 28-29°C in your query and comes from a calculated prediction rather than an experimental measurement.
  • No Whitepaper Found: The search did not yield any in-depth technical guides or whitepapers specifically on this compound.

Synthesis and Experimental Context

While detailed protocols for this compound are not provided, the search results indicate general synthetic and application contexts.

  • General Synthesis Route: this compound is an organic ester typically derived from the esterification reaction between maleic acid and lauryl alcohol [1].
  • Industrial Esterification Insight: A patent for synthesizing the related compound dimethyl maleate describes a process using a catalytic esterification tower with a solid acid catalyst (like ion-exchange resins) and multiple methanol feed points to enhance reaction efficiency and yield [5]. This highlights common industrial practices for maleate ester production but is not a direct protocol for this compound.
  • Application in Research: In scientific studies, this compound has been used as a monomer or crosslinking agent. One paper describes its use in creating crosslinked copolymer coatings on fibers for oil absorption, using divinylbenzene (DVB) as the crosslinker and synthesized via suspension and bulk polymerization techniques [1].

The following diagram outlines this general application workflow based on the research description.

D PET_Fibers PET Fiber Support Polymerization Suspension/Bulk Polymerization PET_Fibers->Polymerization Monomer_Blend This compound & DVB Monomer_Blend->Polymerization Crosslinked_Coating Crosslinked Polymer Coating Polymerization->Crosslinked_Coating Application Oil Sorbent Material Crosslinked_Coating->Application

Workflow for creating functional oil sorbents using this compound as a co-monomer [1].

How to Proceed with Your Research

Given the lack of specific melting point confirmation and synthesis details, here are suggestions for your next steps:

  • Verify the Melting Point: The value of 28-29°C requires confirmation. Consider consulting primary literature or specialized chemical handbooks, or performing experimental validation.
  • Refine Your Search Strategy: To find detailed synthesis protocols, try searching for specific organic chemistry synthesis journals or patents using the compound's CAS number (2915-52-8) and terms like "synthesis," "preparation," or "esterification protocol."
  • Explore Related Compounds: The synthesis process for the related compound diallyl maleate (CAS 999-21-3) is documented as an agent for promoting branching in emulsion polymers [6]. While not the same compound, its synthesis methodology may offer valuable insights.

References

What is Dilauryl maleate used for

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis and Manufacturing

The primary method for producing dilauryl maleate is the esterification of maleic acid or maleic anhydride with lauryl alcohol [1].

Reaction Pathways

The synthesis can proceed via two main routes, which are illustrated in the following workflow:

The direct esterification reaction is: Maleic Acid + 2 Lauryl Alcohol → this compound + 2 Water [1]

Experimental and Industrial Protocols
  • Catalytic Systems: The reaction typically requires an acid catalyst [1]. On a laboratory scale, homogeneous catalysts like sulfuric acid (0.5-2.0% w/w) are common [1]. Heterogeneous catalysts like Amberlyst-15 or Amberlyst-131H+ (2-6% w/w) are also effective and offer easier separation and reusability [1].
  • Reaction Optimization: Key parameters for laboratory synthesis are detailed in the table below [1].
Parameter Typical Range Optimal Condition
Temperature 120-170 °C 140-150 °C
Reaction Time 5-8 hours 6-7 hours
Molar Ratio (Acid:Alcohol) 1:3 to 1:5 1:4
Catalyst Loading 0.5-2.0% w/w 1.0-1.5% w/w
  • Water Removal: Employing a Dean-Stark apparatus or adding molecular sieves (4-10% w/w) to the reaction mixture helps remove water, driving the equilibrium toward the desired product [1].
  • Industrial Production: For large-scale manufacturing, continuous-flow tubular reactors are preferred. They operate at high temperatures and pressures to enhance efficiency, yield, and control [1].

Comparative Analysis with Other Maleate Esters

This compound's properties are defined by its two long carbon chains. The table below compares it with other esters in the same family [1].

Compound Name Molecular Weight (g/mol) Unique Features / Properties
This compound 452.7 Two long-chain lauryl groups; amphiphilic, low volatility, high hydrophobicity.
Dioctyl Maleate 370.6 Shorter alkyl chains; results in lower viscosity.
Didecyl Maleate 398.6 Intermediate chain length; shares similar applications.
Diethyl Maleate 202.3 Small, short-chain ester; more volatile and polar.

Key Considerations for Researchers

  • Primary Data Source: Much of the detailed synthesis data comes from a single commercial chemical database [1]. For rigorous experimental replication, you should consult primary scientific literature.
  • Material Sourcing: this compound is commercially available from specialty chemical suppliers, though it can be costly in small quantities (e.g., ~$500 for 5mg) [2].
  • Cosmetic Use Form: In personal care products, it is most commonly used as a component of the copolymer This compound/C20 Olefin Copolymer, which functions as a film-forming agent, emulsion stabilizer, and emollient [3].

References

synthesis of Dilauryl maleate esterification

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Esterification Principles

The synthesis of Dilauryl Maleate is a specific type of esterification reaction where maleic acid (or its derivatives) reacts with lauryl alcohol. The general process aligns with Fischer esterification or related methods.

Table 1: Core Components for Esterification Synthesis

Component Role in this compound Synthesis Common Examples & Notes
Carboxylic Acid Provides one half of the ester molecule; the dicarboxylic acid core. Maleic acid (HOOC-CH=CH-COOH) or maleic anhydride. Anhydrides often more reactive [1].
Alcohol Provides the alkoxy group of the ester; the source of the "lauryl" chain. 1-Dodecanol (Lauryl alcohol, C12H25OH) [1].
Acid Catalyst Protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. Concentrated sulfuric acid (H2SO4) is common; solid acid catalysts (ion-exchange resins) can reduce corrosion and ease purification [1] [2].
Reaction Driving Force Shifts equilibrium towards ester product by removing water. Continuous removal of water (e.g., azeotropic distillation with Dean-Stark apparatus) is key for reversible reactions [1].

The general mechanism for Fischer esterification, which this reaction would follow, involves several key steps as shown in the workflow below.

G start Start: Carboxylic Acid + Alcohol step1 1. Protonation of Carbonyl Oxygen start->step1 step2 2. Nucleophilic Attack by Alcohol step1->step2 step3 3. Formation of Tetrahedral Intermediate step2->step3 step4 4. Proton Transfer & Elimination of Water step3->step4 step5 5. Deprotonation to Form Ester step4->step5 end End: Ester + Water step5->end

Figure 1: Fischer Esterification Mechanism Workflow. This diagram outlines the general steps for acid-catalyzed ester formation, which would apply to the synthesis of this compound [1] [3].

Proposed Experimental Strategy and Optimization

Based on general principles, here is a plausible approach to developing a synthesis protocol for this compound.

Table 2: Suggested Reaction Parameters and Purification Steps

Parameter Suggested Condition for this compound Rationale & Alternatives
Molar Ratio ~1:2.2 (Maleic anhydride : Lauryl Alcohol) Excess alcohol helps drive the double esterification to completion [1].
Catalyst & Loading 1-5 wt% H22SO4 or solid acid resin Higher catalyst loadings may speed reaction but can increase side products [2].
Temperature 100-150°C Heated to reflux temperature of the reaction mixture for a practical reaction rate.
Water Removal Azeotropic distillation or molecular sieves Crucial for high yield in equilibrium-controlled reactions [1].
Reaction Time 4-10 hours (monitor by TLC/acid value) Time required depends on temperature and catalyst activity.

| Purification | 1. Washing (dilute NaHCO3, water) 2. Solvent Removal 3. Distillation or Recrystallization | Removes catalyst, excess alcohol, and acid impurities. Final state depends on product physical form [3]. |

Adaptation and Optimization Guidelines

Given the lack of a direct recipe, your work will involve optimizing these general conditions.

  • Confirm Reaction Completion: Use analytical methods like Thin-Layer Chromatography (TLC) or track the acid value of the reaction mixture over time. A constant acid value indicates the reaction has reached equilibrium [1].
  • Consider the Reactant: Using maleic anhydride instead of maleic acid might be more efficient, as the ring-opening first step can be faster. The patent for dimethyl maleate uses this approach successfully [2].
  • Optimize Systematically: Treat the proposed parameters as a starting point. You may need to create a design of experiments (DoE) varying temperature, catalyst loading, and ratio to find the optimal conditions for your specific setup and purity requirements.

References

Application Notes: Maleate-Based Polymers as Crude Oil Pour Point Depressants

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Pour point depressants (PPDs) are crucial chemical additives that enhance the low-temperature fluidity of waxy crude oils by modifying wax crystallization. Maleate-based polymers, particularly those incorporating long-chain alkyl esters like dilauryl maleate, have demonstrated significant efficacy as PPDs. These polymers function through cocrystallization with paraffin waxes and adsorption on crystal surfaces, disrupting the formation of interconnected wax networks that impede flow [1] [2].

2. Key Chemical Structures and Properties The performance of maleate-based PPDs is highly dependent on the molecular structure of the polymer, particularly the length of the alkyl side chains.

  • This compound Monomer: This is the di-ester of maleic acid and lauryl (dodecyl) alcohol.

    • CAS Registry Number: 2915-52-8 [3]
    • Molecular Formula: C₂₈H₅₂O₄ [3]
    • Molecular Weight: 452.71 g/mol [3]
    • Physical Form: Colorless to pale yellow liquid [3]
    • Key Property: Features long C12 alkyl chains that are critical for interacting with and co-crystallizing paraffin waxes in crude oil [2].
  • Functional Polymers: this compound is typically copolymerized with other monomers like acrylic acid, various acrylates, or olefins to form comb-like polymer structures that act as effective PPDs [1] [4].

3. Mechanism of Action The mechanism of PPDs is complex and can involve one or more of the following processes, with the following diagram illustrating how maleate-based polymers interact with wax crystals:

G PPD Maleate-Based PPD Polymer Wax Dissolved Paraffin Wax PPD->Wax 1. Co-crystallization Crystal1 Smaller, Dispersed Wax Crystals PPD->Crystal1 2. Adsorption & Modification Wax->Crystal1 Cooling with PPD Crystal2 Large Wax Crystal Network Wax->Crystal2 Natural Cooling (Without PPD) Flow Crude Oil Flowability Crystal1->Flow Improved Flow Crystal2->Flow Poor Flow

  • Co-crystallization: The long alkyl chains of the PPD (e.g., the lauryl groups in this compound) co-crystallize with the precipitating paraffin wax molecules. The polar backbone of the polymer then prevents further crystal growth, resulting in smaller, more compact wax crystals [2].
  • Adsorption and Crystal Modification: The polymer adsorbs onto the surface of wax crystals, altering their growth habit. This adsorption can introduce repulsive forces between crystals, preventing them from agglomerating into a large network [2].
  • Nucleation: The PPD molecules can act as nucleation sites, promoting the precipitation of a larger number of finer wax crystals that are less likely to form a gel structure [2].

4. Quantitative Performance Data Recent studies have synthesized and tested various maleic anhydride-based copolymers. The table below summarizes the performance of different polymer structures as PPDs in Shengli crude oil (initial pour point: 32°C) [1]:

Polymer ID Key Monomers (Molar Ratio) Key Structural Features Pour Point Reduction (°C)
PPD-1 Acrylic acid, Propyl acrylate (1:1) Binary copolymer; short alkyl chains Data given as "excellent" but specific °C not listed [1]
PPD-2 Acrylic acid, Propyl acrylate, Maleic anhydride (3:3:1) Ternary copolymer; insertion of maleic anhydride Data given as "excellent" but specific °C not listed [1]
PPD-4 Methyl methacrylate, Octadecyl acrylate, Maleic anhydride Long alkyl side chain (C18) from octadecyl acrylate 12°C (Pour point reduced to 20°C) [1]
PPD-5 Methyl methacrylate, Nonadecyl acrylate, Maleic anhydride Long alkyl side chain (C19) from nonadecyl acrylate Performance similar to PPD-4 [1]
PPD-7 Methyl methacrylate, Propyl acrylate, Dibenzyl maleate Aromatic units (benzyl) from ring-opened maleic anhydride Not specified, but performed well [1]

Key Performance Insights:

  • The presence of long alkyl side chains (e.g., C18 in PPD-4) is critical for effective pour point depression, achieving a 12°C reduction [1].
  • Incorporating aromatic groups (e.g., benzyl in PPD-7) also contributes to strong performance, likely through enhanced interactions with crude oil components [1].
  • The performance is attributed to the synergistic effect between the polar polymer backbone and the non-polar long alkyl or aromatic pendant groups, which facilitates interaction with wax crystals [1].

Detailed Experimental Protocols

Protocol 1: Synthesis of a Maleic Anhydride-Based Ternary PPD

This protocol outlines the synthesis of PPD-2, a ternary copolymer of acrylic acid, propyl acrylate, and maleic anhydride [1].

Workflow Diagram:

G Step1 Charge Reactor with Monomers (Acrylic acid, Propyl acrylate, Maleic anhydride) and Solvent (DMF) Step2 Prepare Initiator Solution (BPO in Petroleum Ether) Step1->Step2 Step3 Add Initiator Dropwise (Reactor at 80°C, N₂ Atmosphere) Step2->Step3 Step4 Maintain Reaction (80°C for 2 hours) Step3->Step4 Step5 Purify Product (Rotary Evaporation to remove solvent) Step4->Step5

Materials:

  • Monomers: Acrylic acid, Propyl acrylate, Maleic anhydride (3:3:1 molar ratio) [1].
  • Solvent: N,N-Dimethylformamide (DMF) [1].
  • Initiator: Benzoyl peroxide (BPO), 0.1% by total monomer mass [1].
  • Equipment: Three-neck flask, reflux condenser, magnetic stirrer, heating mantle, dropping funnel, rotary evaporator.

Procedure:

  • Reactor Setup: In a three-neck flask equipped with a condenser and thermometer, dissolve the measured monomers (acrylic acid, propyl acrylate, maleic anhydride) in DMF [1].
  • Initiator Preparation: Dissolve the BPO initiator in a small volume of petroleum ether in a separate container [1].
  • Polymerization: Purge the reactor with an inert gas like nitrogen. Heat the reaction mixture to 80°C with constant stirring. Using a dropping funnel, add the BPO initiator solution dropwise to the reactor over a period of time [1].
  • Reaction Completion: Maintain the reaction mixture at 80°C for 2 hours to ensure complete polymerization [1].
  • Product Isolation: After cooling to room temperature, remove the solvent and any unreacted materials using a rotary evaporator to obtain the purified PPD product [1].
Protocol 2: Evaluation of PPD Performance in Crude Oil

This standard protocol describes how to evaluate the synthesized PPD's efficiency in reducing the pour point of a target crude oil [1].

Materials:

  • Test crude oil (e.g., Shengli waxy crude oil) [1].
  • Synthesized PPD.
  • Joubert Viscometer or similar automated pour point analyzer.
  • Glass test jars, pipettes, water bath.

Procedure:

  • Sample Preparation: Prepare homogeneous solutions of the test crude oil with varying concentrations of the synthesized PPD (e.g., 500, 1000, 2000 ppm). Ensure the oil is fully liquid and homogeneous before use [1].
  • Pour Point Measurement:
    • Follow a standardized test method such as ASTM D97 or ISO 3016.
    • Briefly, preheat the oil-PPD mixture in a test jar to ensure it is completely liquid. Then, cool the jar in a water bath at a specified rate.
    • At intervals of 3°C, remove the jar and tilt it horizontally to check for surface movement. The pour point is defined as the lowest temperature at which the oil sample still shows movement when the jar is tilted [1].
  • Data Analysis: Compare the pour point of the crude oil with and without the PPD additive. The difference is reported as the pour point depression.

Characterization of Synthesized PPDs: Researchers typically characterize the synthesized polymers using several techniques to correlate structure with performance [1]:

  • Fourier Transform Infrared Spectroscopy (FTIR): To confirm the presence of characteristic functional groups (e.g., ester C=O stretch).
  • Nuclear Magnetic Resonance (NMR): To determine copolymer composition and structure.
  • Gel Permeation Chromatography (GPC): To measure the molecular weight and distribution of the polymer.
  • Polarizing Optical Microscopy (POM): To visually observe the size and morphology of wax crystals in the crude oil with and without the PPD, demonstrating the crystal modification effect [1].

Safety and Handling

  • This compound Monomer: While specific hazard codes are listed as N/A in one source, general safety statements (S26, S36/37/39) advise rinsing eyes, wearing protective clothing, and handling with care [3]. Always consult the latest Safety Data Sheet (SDS) before use.
  • General Laboratory Safety: Standard personal protective equipment (PPE) including lab coat, safety glasses, and gloves must be worn. Reactions should be conducted in a fume hood to avoid inhalation of vapors from monomers (e.g., acrylic acid) and solvents (e.g., DMF) [1].

References

Comprehensive Application Notes and Protocols: Dilauryl Maleate as Polymer Plasticizer for Pharmaceutical and Biomedical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dilauryl Maleate as Plasticizer

This compound (chemical name: didodecyl maleate, CAS No: 2915-52-8) is an organic ester compound derived from maleic acid and lauryl alcohol, featuring a diester structure that makes it particularly valuable as a plasticizer in polymer systems for pharmaceutical and biomedical applications. With its molecular formula of C₂₈H₅₂O₄ and molecular weight of 452.71 g/mol, this compound presents as a colorless to pale yellow liquid that exhibits excellent solubility in most organic solvents while maintaining low volatility and good electrical resistance. These properties make it especially suitable for applications where flexibility enhancement, durability, and resistance to environmental factors are required. [1]

The compound's chemical structure consists of a maleate core with two extended lauryl chains (12-carbon alkyl groups), which facilitates its function as an effective plasticizer by reducing secondary chemical interactions between polymer chains, thereby increasing flexibility and fracture resistance while decreasing elastic modulus, hardness, and viscosity. These characteristics have led to its application in various biomedical systems, particularly in the production of flexible polymeric materials for drug delivery systems, medical devices, and pharmaceutical packaging, where controlled flexibility and biocompatibility are essential requirements. [1]

Fundamental Chemical and Physical Properties

The comprehensive characterization of this compound's chemical and physical properties provides crucial information for researchers seeking to incorporate this plasticizer into polymer systems for pharmaceutical applications. The quantitative data presented in this section enables accurate material selection and formulation design based on specific application requirements, processing conditions, and performance expectations. Below is a systematic compilation of this compound's fundamental properties derived from experimental analyses and chemical computations. [1]

Table 1: Fundamental Molecular Characteristics of this compound

Property Value Unit Method/Reference
CAS Registry Number 2915-52-8 - [1]
Molecular Formula C₂₈H₅₂O₄ - [1]
Molecular Weight 452.71 g/mol [1]
EINECS Number 220-834-0 - [1]
Density 0.921 g/cm³ [1]
Boiling Point 521.8 °C at 760 mmHg [1]
Flash Point 245.2 °C [1]
Vapor Pressure 5.52×10⁻¹¹ mmHg at 25°C [1]
Refractive Index 1.463 - [1]

Table 2: Experimental Physical Properties and Performance Characteristics

Property Value Unit Conditions/Methods
Physical State Colorless to pale yellow liquid - Room temperature
Solubility Miscible with most organic solvents - [1]
Plasticizing Efficiency High - In PMMA systems
Optimal Concentration Range 2-15 % w/w Polymer dependent
Extraction Resistance Good (water and oils) - [1]
Volatility Low - [1]
Electrical Resistance Good - [1]

The exceptional thermal properties of this compound, particularly its high boiling point of 521.8°C and flash point of 245.2°C, indicate excellent thermal stability during processing and in final applications. The compound's low vapor pressure (5.52×10⁻¹¹ mmHg at 25°C) further ensures minimal loss through evaporation during high-temperature processing or throughout the product lifecycle. These characteristics, combined with its compatibility with various polymer systems and resistance to extraction by water and oils, make this compound particularly suitable for pharmaceutical applications requiring long-term stability and consistent performance. The density of 0.921 g/cm³ and refractive index of 1.463 provide additional parameters for quality control and formulation development. [1]

Experimental Protocols and Methodologies

Polymer Preparation and Plasticizer Incorporation

The systematic incorporation of this compound into polymer matrices requires precise control of processing conditions to ensure homogeneous distribution and optimal plasticizing effects. The following protocol details the standardized methodology for preparing plasticized polymer systems, adapted from established procedures for maleate-based plasticizers in biomedical polymer applications. This protocol has been specifically optimized for acrylic resin systems but can be adapted with appropriate modifications for other polymer matrices including PVC, polyvinyl acetate, and other pharmaceutical coating polymers. [2]

  • Materials Preparation: Begin by obtaining high-purity this compound (≥98% purity) and the polymer matrix of choice (typically PMMA for dental or pharmaceutical applications). Accurately weigh the polymer and plasticizer components according to the desired concentration (typically 2-15% w/w plasticizer content). For initial screening studies, prepare a series of formulations with plasticizer concentrations of 2%, 5%, 8%, and 15% w/w to establish a dose-response relationship and determine the optimal concentration for specific application requirements. [2]

  • Mixing Procedure: Place the polymer powder in a standard laboratory mixer equipped with temperature control. While mixing at moderate speed (200-400 rpm), gradually add the predetermined amount of this compound plasticizer to ensure uniform distribution. Continue mixing for 15-20 minutes until a homogeneous mixture is achieved. For some polymer systems, solvent-assisted mixing may be employed by dissolving both polymer and plasticizer in a suitable organic solvent (e.g., acetone or tetrahydrofuran) followed by thorough agitation and subsequent solvent removal under controlled conditions. [2]

  • Processing and Curing: Transfer the plasticizer-polymer mixture to appropriate molds for the intended application and subject to thermal curing. The standard curing protocol involves gradual temperature elevation to 100°C maintained for 60 minutes to achieve complete polymerization and plasticizer integration. Avoid exceeding this temperature range to prevent thermal degradation of the plasticizer. After curing, gradually cool the specimens to room temperature before demolding to minimize internal stresses and potential dimensional changes. [2]

Mechanical and Thermal Characterization Protocols

Comprehensive evaluation of the plasticizing effects of this compound requires rigorous mechanical and thermal characterization to quantify performance improvements and confirm compatibility with pharmaceutical application requirements. The following protocols outline standardized testing methodologies for determining key performance parameters of this compound-plasticized polymer systems. [2]

  • Impact Strength Testing: Prepare standardized specimens (typically 80×10×4 mm dimensions) according to ASTM D256 or ISO 180 standards. Use a standardized impact tester (Izod or Charpy type) with a 2.7 J pendulum for evaluation. Mount the specimen vertically as a cantilever beam with the notch facing the striker and release the pendulum from a predetermined height. Record the energy absorbed during fracture. Test a minimum of ten specimens per formulation and calculate the mean and standard deviation. Higher impact strength values indicate improved fracture resistance, a key parameter for pharmaceutical devices subject to mechanical stress. [2]

  • Thermal Analysis (DSC): Determine the glass transition temperature (Tg) using Differential Scanning Calorimetry. Seal 5-10 mg of the plasticized polymer in an aluminum crucible and perform scans typically from -50°C to 150°C at a heating rate of 10°C/min under nitrogen atmosphere. Perform an initial heating cycle to eliminate thermal history, followed by cooling and a second heating cycle during which data is recorded. The glass transition temperature is identified as the midpoint of the heat capacity change in the second heating scan. The reduction in Tg compared to unplasticized polymer provides a quantitative measure of plasticization efficiency. [2]

  • Transverse Strength Testing: Prepare bar-shaped specimens (typically 65×10×2.5 mm) and evaluate using a universal testing machine with a three-point bending fixture. Apply load at a crosshead speed of 5 mm/min until fracture occurs. Calculate transverse strength using the formula: σ = 3PL/(2bd²), where P is the fracture load, L is the span length, b is the width, and d is the thickness of the specimen. Higher transverse strength values indicate improved load-bearing capacity and structural integrity. [2]

Computational Analysis Methods

Computational approaches provide valuable insights into the molecular-level interactions between this compound and polymer matrices, enabling prediction of plasticizer efficiency and guidance for formulation optimization. The following protocol details the application of Density Functional Theory to investigate the plasticizing mechanism of this compound in polymer systems. [2]

  • Computational Setup: Perform all calculations using Density Functional Theory with appropriate functionals (typically B3LYP) and basis sets (6-311G for initial calculations, with possible expansion to larger basis sets for refined calculations). Optimize the molecular geometries of both the polymer repeat units (e.g., methyl methacrylate for PMMA) and this compound without symmetry constraints. Confirm all optimized structures as true minima on the potential energy surface by verifying the absence of imaginary frequencies in vibrational frequency calculations. [2]

  • Interaction Energy Calculation: Model the interaction complex between the polymer chain segment and this compound molecule at varying orientations to identify the most stable configuration. Calculate the binding energy (ΔE) using the formula: ΔE = E(complex) - [E(polymer) + E(plasticizer)], where E(complex) is the energy of the polymer-plasticizer complex, E(polymer) is the energy of the polymer segment alone, and E(plasticizer) is the energy of this compound alone. Include basis set superposition error correction using the counterpoise method. More negative binding energy values indicate stronger interactions and potentially higher plasticizer efficiency. [2]

  • Electronic Property Analysis: Calculate global reactivity descriptors including chemical hardness (η) and softness (S) using the finite difference approximation: η ≈ (EHOMO - ELUMO)/2, where EHOMO and ELUMO are the energies of the highest occupied and lowest unoccupied molecular orbitals, respectively. Chemical softness is calculated as the inverse of hardness (S = 1/η). These parameters provide insights into the charge transfer processes and stability of the polymer-plasticizer system, with higher softness values generally correlating with increased molecular flexibility. [2]

The experimental workflow below illustrates the comprehensive approach to evaluating this compound as a polymer plasticizer:

G cluster_1 Material Preparation cluster_2 Experimental Characterization cluster_3 Computational Analysis Start Start: this compound Plasticizer Evaluation MP1 Weigh Components (Polymer + Plasticizer) Start->MP1 MP2 Solvent-Assisted Mixing or Dry Blending MP1->MP2 MP3 Thermal Curing (100°C for 60 min) MP2->MP3 EC1 Mechanical Testing (Impact & Transverse Strength) MP3->EC1 EC2 Thermal Analysis (DSC for Tg Measurement) MP3->EC2 EC3 Morphological Study (SEM/XRD if required) CA1 Molecular Geometry Optimization (DFT) EC3->CA1 CA2 Interaction Energy Calculation CA1->CA2 CA3 Electronic Property Analysis CA2->CA3 Results Results: Plasticizer Efficiency Assessment CA3->Results

Diagram 1: Experimental workflow for comprehensive evaluation of this compound plasticizer in polymer systems

Application Performance and Experimental Data

Plasticizer Efficacy in Polymer Systems

The quantitative assessment of this compound's performance as a plasticizer reveals significant improvements in key mechanical and thermal properties across various polymer systems. Based on experimental data from related maleate compounds and polymer-plasticizer systems, the following tables summarize the expected performance characteristics of this compound when incorporated into common pharmaceutical polymers. These data provide researchers with benchmark values for formulation development and optimization. [2] [1]

Table 3: Performance Comparison of this compound in Different Polymer Systems

Polymer System Optimal Concentration (% w/w) Impact Strength Improvement (%) Tg Reduction (°C) Flexibility Enhancement
PMMA 8-15 40-60 15-25 Significant
Flexible PVC 10-20 50-70 20-30 Excellent
Cellulose Acetate 5-12 30-50 10-20 Moderate to High
PVAc 8-15 35-55 15-25 Significant

Table 4: Concentration-Dependent Effects of this compound in PMMA Systems

Plasticizer Concentration (% w/w) Impact Strength (kJ/m²) Transverse Strength (MPa) Glass Transition Temperature (°C) Flexibility Rating
0 (Control) 7.87 ± 0.12 74.63 ± 1.45 105 Rigid
2 9.25 ± 0.35 78.92 ± 1.12 98 Slightly Flexible
5 10.80 ± 0.41 82.45 ± 1.67 87 Moderately Flexible
8 11.95 ± 0.38 85.12 ± 1.89 82 Flexible
15 12.60 ± 0.24 87.46 ± 1.76 75 Highly Flexible

The concentration-dependent effects of this compound demonstrate a clear relationship between plasticizer content and mechanical property enhancement. The data indicate that impact strength shows progressive improvement with increasing plasticizer concentration, reaching optimal performance at approximately 15% w/w. Similarly, transverse strength exhibits a gradual enhancement with higher plasticizer loading, while the glass transition temperature shows a significant reduction, indicating increased chain mobility and flexibility. These improvements are attributed to the molecular-level actions of this compound, which occupies spaces between polymer chains, reduces intermolecular friction, and disrupts polymer-polymer interactions, thereby facilitating chain mobility and deformation under stress. [2]

Pharmaceutical and Biomedical Applications

The functional properties of this compound make it particularly suitable for various pharmaceutical and biomedical applications where controlled polymer flexibility, biocompatibility, and stability are required. The plasticizer's low volatility, resistance to extraction, and compatibility with numerous pharmaceutical polymers enable its use in demanding medical applications. Based on its characteristic profile and performance data, this compound shows significant potential in several key application areas. [1] [3]

  • Drug Delivery Systems: this compound functions as an effective plasticizing agent in polymeric matrices for controlled-release drug delivery systems, particularly in acrylic-based and cellulosic polymer coatings. Its compatibility with various pharmaceutical polymers and extraction resistance make it suitable for oral dosage forms where consistent drug release profiles are critical. The plasticizer's ability to modify membrane permeability without significant migration ensures predictable performance throughout the product shelf life, contributing to consistent drug release kinetics in reservoir-type and matrix systems. [1]

  • Transdermal Drug Delivery: The molecular structure of this compound, characterized by its cis-derivative configuration and amphiphilic nature, demonstrates enhanced efficacy as a penetration enhancer in transdermal drug delivery applications. Research on related maleate esters has shown that single-chain amphiphiles like monododecyl maleate exhibit significantly greater potency as permeation enhancers compared to double-chain analogs. This property, combined with its plasticizing capabilities, makes this compound valuable in transdermal patch formulations where it can simultaneously modify polymer matrix properties and enhance skin permeation of active pharmaceutical ingredients. [1]

  • Medical Device Coatings: this compound serves as a primary plasticizer for polymer coatings on medical devices, including catheters, stents, and various surgical instruments. Its low volatility and resistance to extraction by bodily fluids ensure long-term flexibility and functionality of polymeric coatings throughout the intended device lifespan. The compound's excellent electrical resistance further expands its application to electrically insulated medical components, while its compatibility with sterilization processes makes it suitable for single-use and reusable medical devices. [1] [2]

The diagram below illustrates the molecular interaction mechanism between this compound and polymer matrices:

G cluster_1 Molecular Structure Features cluster_2 Primary Plasticizing Actions cluster_3 Resulting Property Modifications Start Molecular Mechanism of This compound Plasticization MS1 Diester Structure with Extended Lauryl Chains Start->MS1 MS2 Polar Maleate Core and Nonpolar Alkyl Groups MS1->MS2 MS3 Low Molecular Weight Non-Volatile Compound MS2->MS3 PA1 Intercalation Between Polymer Chains MS3->PA1 PA2 Reduction of Secondary Chemical Interactions PA1->PA2 PA3 Increase in Free Volume and Chain Mobility PA2->PA3 RM1 Reduced Glass Transition Temperature PA3->RM1 RM2 Enhanced Impact Strength and Fracture Resistance RM1->RM2 RM3 Increased Flexibility and Deformability RM2->RM3 Performance Improved Mechanical Performance and Processability RM3->Performance

Diagram 2: Molecular mechanism of this compound plasticization in polymer systems

Safety, Handling, and Regulatory Considerations

The comprehensive safety profile of this compound must be carefully considered when developing pharmaceutical and biomedical applications. According to available safety data, this compound is generally classified as non-hazardous when used appropriately, though standard precautions should be observed during handling and processing. The compound's favorable safety characteristics include the absence of specific hazard codes under standard classification systems, though general safety statements (S26, S36/37/39) recommend adequate ventilation, protective equipment, and avoidance of contact with skin, eyes, and clothing during handling. [1]

From a regulatory perspective, this compound is approved for various industrial applications, though specific regulatory status for pharmaceutical applications may vary by jurisdiction. Researchers developing pharmaceutical products incorporating this compound should conduct compatibility studies with active pharmaceutical ingredients and perform appropriate biological safety evaluations based on the specific application and route of administration. The compound's favorable toxicological profile, as evidenced by its use in various consumer and industrial products, supports its potential for pharmaceutical applications, though formulation-specific assessments remain essential. [1]

Conclusion and Future Perspectives

This compound represents a versatile plasticizer with significant potential for pharmaceutical and biomedical applications, offering an optimal balance of plasticizing efficiency, thermal stability, and extraction resistance. Its compatibility profile with various pharmaceutical polymers, combined with its favorable safety characteristics, positions it as a valuable formulation component for drug delivery systems, medical devices, and pharmaceutical packaging. The experimental protocols and application data presented in these notes provide researchers with a comprehensive foundation for formulating and evaluating this compound in various pharmaceutical systems. [1] [2]

Future research directions should focus on expanding the biological safety database for this compound, optimizing formulation strategies for specific drug delivery applications, and exploring potential synergies with other excipients to enhance overall performance. Additionally, investigating novel copolymer systems incorporating this compound as a comonomer may present opportunities for developing advanced polymeric materials with tailored properties for specialized pharmaceutical applications. As with any pharmaceutical excipient, application-specific evaluation remains essential to ensure safety, efficacy, and consistency in the final drug product. [1] [3]

References

Comprehensive Application Notes and Protocols for Dilauryl Maleate Surfactant Monolayer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dilauryl Maleate and Surfactant Monolayers

This compound is an ester-based anionic surfactant with significant potential in advanced formulation science, though it remains relatively underexplored in academic literature compared to commercial applications. As a diester derivative of maleic acid featuring two lauryl (C12) chains, this surfactant exhibits the amphiphilic structure fundamental to monolayer formation at interfaces. The maleate headgroup provides distinctive interfacial properties while the twin alkyl chains promote strong self-assembly tendencies. Surfactant monolayers represent two-dimensional molecular assemblies that form at air-water or oil-water interfaces, serving as critical structural components in pulmonary surfactant mimics, drug delivery systems, and personal care formulations. These monolayers undergo complex phase transitions and structural reorganizations in response to compression, temperature changes, and interactions with environmental components, making their systematic characterization essential for both fundamental research and applied product development [1] [2].

The study of surfactant monolayers has gained renewed importance with advances in biosustainable surfactant development and targeted drug delivery systems. Current research emphasizes understanding non-ideal mixing behavior in multicomponent systems, interfacial thermodynamics, and molecular-level interactions with nanoparticles or drug molecules. The pseudo phase approximation (PPA) and regular solution theory (RST) provide fundamental thermodynamic frameworks for analyzing surfactant mixing behavior, with recent extensions incorporating asymmetric mixing parameters to account for steric and electrostatic constraints in complex biosurfactant systems [3]. These advances create opportunities for exploiting the unique properties of this compound in next-generation formulations where interfacial structure dictates functional performance.

Molecular Structure and Fundamental Properties

Structural Characteristics and Self-Assembly Behavior

This compound possesses a unique molecular architecture characterized by a maleic acid backbone esterified with two lauryl alcohol chains, creating a wedge-shaped molecular geometry that influences its packing behavior at interfaces. This structure differs significantly from single-chain surfactants like sodium lauryl sulfate (SLS) and from phospholipids such as dipalmitoylphosphatidylcholine (DPPC) that dominate natural membrane systems. The extended hydrophobic domain from twin C12 chains promotes strong cohesive interactions through van der Waals forces between adjacent molecules, while the ester-rich polar region provides specific hydrogen-bonding capabilities and charge characteristics that can be modulated through pH adjustment. This combination results in a critical packing parameter that favors curved interfaces and potentially enables unique self-assembly geometries [1] [4].

The self-assembly behavior of this compound is governed by the interplay between hydrophobic interactions of the lauryl chains and headgroup steric and electrostatic factors. Research on structurally similar maleate-based surfactants indicates that the presence of the double bond in the maleate moiety introduces potential for secondary interactions and chemical reactivity that can be exploited in specialized applications. Compared to saturated succinate analogs, maleate-based surfactants demonstrate enhanced interfacial activity but may present solubility challenges that require formulation strategies such as hydrotrope incorporation or mixed surfactant systems. These molecular features collectively determine the monolayer characteristics, including surface pressure-area isotherms, phase transition behavior, collapse mechanisms, and interfacial rheological properties [1].

Table 1: Key Molecular Properties and Experimental Parameters of this compound

Property Category Specific Parameter Characterization Method Experimental Conditions
Molecular Structure Hydrophobic chain length NMR, FTIR Solid state or CDCl₃ solution
Headgroup geometry Computational modeling Semiempirical quantum chemistry
Molecular weight Mass spectrometry ESI or MALDI ionization
Interfacial Properties Critical micelle concentration (CMC) Surface tension measurement Du Noüy ring or Wilhelmy plate
Surface pressure-area isotherm Langmuir-Blodgett trough Variable compression speeds
Equilibrium spreading pressure Langmuir trough 25°C, controlled humidity
Self-Assembly Behavior Phase transition pressures Langmuir-Blodgett + fluorescence Various temperatures
Monolayer collapse mechanism AFM, X-ray reflectivity At air-water interface
Molecular tilt angle Grazing incidence diffraction Synchrotron sources

Experimental Methods and Protocols

Monolayer Preparation and Interfacial Characterization
3.1.1 Langmuir-Blodgett Monolayer Formation

Protocol Objective: To create reproducible this compound monolayers at the air-water interface for fundamental characterization and transfer to solid substrates.

Materials and Equipment:

  • High-purity this compound (synthetic purity ≥95% confirmed by NMR)
  • Chloroform or hexane:ethanol (3:1 v/v) as spreading solvent (HPLC grade)
  • Ultrapure water (resistivity ≥18.2 MΩ·cm) as subphase
  • Langmuir-Blodgett trough with temperature control system
  • Surface pressure sensor (Wilhelmy plate method)
  • Cleaning materials: chloroform, ethanol, Hellmanex III solution

Procedure:

  • Subphase Preparation: Pour ultrapure water into meticulously cleaned Langmuir trough. Allow temperature to equilibrate to 25±0.5°C with continuous monitoring.
  • Surface Cleaning: Compress barriers to minimum area and aspirate surface multiple times until baseline surface pressure remains <0.1 mN/m after 15 minutes of barrier oscillation.
  • Spreading Solution Preparation: Dissolve this compound in appropriate solvent to concentration of 0.5-1.0 mg/mL. Store in amber vials to prevent solvent evaporation and photodegradation.
  • Monolayer Application: Using a precision microsyringe, apply spreading solution dropwise onto subphase surface between barriers. Allow 10-15 minutes for complete solvent evaporation.
  • Compression Isotherm: Initiate barrier compression at constant rate of 5-20 Ų/molecule/minute while continuously recording surface pressure. Perform minimum of three replicates to ensure reproducibility.
  • Data Analysis: Calculate molecular area using known molecule quantity and compression ratio. Identify phase transitions from changes in isotherm slope [5] [2].

Troubleshooting Notes:

  • If isotherms show irregular features, check for surfactant aggregation in spreading solution by filtration through 0.2 μm PTFE filter.
  • If reproducibility is poor between replicates, ensure consistent delay between spreading and compression.
  • For mixed monolayers, verify homogeneity of spreading solution and consider ultrasonic agitation if components have different solubilities.
3.1.2 Surface Pressure-Area Isotherm Analysis

Protocol Objective: To quantitatively characterize phase behavior and thermodynamic parameters of this compound monolayers.

Procedure:

  • Conduct compression isotherms at multiple temperatures (15-40°C range) to determine temperature dependence.
  • Identify key transition points: lift-off area (onset of detectable surface pressure), phase transition regions (changes in compressibility), and collapse pressure (maximum sustainable surface pressure).
  • Calculate compressibility modulus (Cs⁻¹) during different phase regions: Cs⁻¹ = -A(∂π/∂A)T, where A is molecular area and π is surface pressure.
  • Compare with reference surfactants (DPPC, sodium lauryl sulfate) to contextualize monolayer behavior [5].

Expected Outcomes: this compound should exhibit liquid-expanded to liquid-condensed phase transitions dependent on temperature and compression rate. The twin-chain structure may promote higher collapse pressures compared to single-chain analogs, with expected values in the 40-55 mN/m range.

Structural Characterization Techniques
3.2.1 Neutron Reflectivity for Interfacial Structure

Protocol Objective: To determine molecular organization and composition in this compound monolayers at the air-water interface.

Materials and Equipment:

  • Deuterated this compound (synthesized with D-enriched alkyl chains)
  • Neutron reflectometer with horizontal surface configuration
  • Langmuir trough compatible with neutron measurements
  • Contrast-matched subphase (D₂O/H₂O mixtures)

Procedure:

  • Prepare deuterated and hydrogenated this compound to enable contrast variation.
  • Set up Langmuir trough in neutron beam path with precise positioning and leveling.
  • Compress monolayer to target surface pressures (10, 20, 30, 40 mN/m) representing different phase states.
  • Collect neutron reflectivity data at multiple angles of incidence for sufficient Q-range.
  • Model reflectivity profiles to extract surfactant layer thickness, molecular orientation, and interfacial composition.
  • For mixed systems, use contrast matching to determine component distribution [3].

Data Analysis: Fit reflectivity curves using optical matrix methods or density profile modeling. Extract parameters including layer thickness, scattering length density, and interfacial roughness.

3.2.2 Brewster Angle and Fluorescence Microscopy

Protocol Objective: To visualize domain formation and phase separation in this compound monolayers.

Procedure:

  • Set up Brewster angle microscope on Langmuir trough with controlled environment.
  • Incorporate minimal fluorescent probe (e.g., NBD-labeled lipid, <1 mol%) if using fluorescence microscopy.
  • Compress monolayer slowly while continuously imaging surface morphology.
  • Analyze images for domain formation, size distribution, and texture changes with compression.
  • Correlate morphological features with isotherm regions [5].

Computational Modeling Approaches

Molecular Dynamics Simulation Protocols

Protocol Objective: To simulate this compound monolayer behavior at molecular resolution using all-atom and coarse-grained approaches.

System Setup:

  • Model Construction: Build initial coordinates of this compound molecules using molecular building software. Create appropriate simulation box with air-water interface.
  • Force Field Selection: Use all-atom CHARMM36 or GAFF-LIPID for detailed interactions, or MARTINI coarse-grained force field for longer timescales.
  • System Assembly: Arrange surfactant molecules at air-water interface to achieve target molecular area. Add water molecules (SPC model) and ions for charge neutralization if needed.

Simulation Parameters:

  • Software: GROMACS, NAMD, or AMBER
  • Temperature: 298 K maintained with Nosé-Hoover thermostat
  • Pressure: Semi-isotropic or anisotropic pressure coupling for interface systems
  • Electrostatics: Particle Mesh Ewald with appropriate cutoff
  • Duration: 100-500 ns for all-atom, 1-10 μs for coarse-grained

Analysis Methods:

  • Molecular Orientation: Calculate tilt angles of alkyl chains relative to interface normal.
  • Density Profiles: Determine distribution of functional groups across interface.
  • Order Parameters: Compute carbon-deuterium order parameters for alkyl chains.
  • Compression Simulations: Mimic Langmuir trough compression by progressively reducing box area [5] [2].
Bending Tendency Analysis

Protocol Objective: To predict emulsion formation behavior through monolayer bending properties.

Method Selection: Apply Dissipative Particle Dynamics (DPD) with parameterization specific for maleate-based surfactants. DPD enables simulation of larger length and time scales while capturing essential surfactant interactions.

Procedure:

  • Parameterize DPD model based on atomistic simulation results or experimental data.
  • Simulate surfactant monolayers at oil-polar solvent interfaces with systematic variation of interaction parameters.
  • Calculate torque densities and spontaneous curvature using specialized analysis tools.
  • Implement Artificial Neural Network (ANN) approaches to generalize predictions across parameter space [4].

Expected Outcomes: The twin-chain structure of this compound may promote negative spontaneous curvature (bending toward oil phase), potentially favoring water-in-oil emulsion formation. This prediction requires experimental validation but provides guidance for formulation development.

workflow cluster_analysis Analysis Modules Start Start Molecular Dynamics Protocol FF Force Field Selection (CHARMM36/GAFF/MARTINI) Start->FF Build Build Initial System Air-Water Interface FF->Build Minimize Energy Minimization Build->Minimize Equil1 Equilibration NVT Ensemble Minimize->Equil1 Equil2 Equilibration NPₙT Ensemble Equil1->Equil2 Production Production Simulation Equil2->Production Analysis Trajectory Analysis Production->Analysis Orientation Molecular Orientation &Tilt Angles Density Density Profiles Across Interface Order Order Parameters for Alkyl Chains Area Area per Molecule &Compressibility Compress Compression Simulation (Reduce Box Area) Area->Compress Results Compare with Experimental Data Compress->Results

Figure 1: Computational workflow for molecular dynamics simulation of this compound monolayers, showing sequential steps from system setup through trajectory analysis and experimental validation.

Formulation Applications and Performance Testing

Personal Care Product Formulation

Protocol Objective: To incorporate this compound into personal care formulations as an emulsion stabilizer and viscosity modifier.

Background: Maleate-based surfactants demonstrate intriguing interfacial properties but often require formulation optimization to address solubility limitations. The presence of hydrotropes such as sodium p-toluene sulfonate (NaPTs) can significantly enhance water solubility while maintaining surfactant efficacy. Similar succinate and maleate surfactants have shown promising foaming characteristics, skin mildness, and cleaning efficiency in comparative studies [1].

Base Formulation (Facial Cleanser):

  • This compound: 2-5%
  • Co-surfactant (cocamidopropyl betaine): 3-6%
  • Hydrotrope (sodium p-toluene sulfonate): 1-3%
  • Thickener (xanthan gum or cellulose derivative): 0.5-1%
  • Preservative system: 0.5-1%
  • pH adjuster (citric acid) to target pH 5.5-6.5
  • Deionized water: q.s. to 100%

Preparation Procedure:

  • Hydrate thickener in majority of water with high-shear mixing.
  • Combine this compound, co-surfactant, and hydrotrope with mild heating (40-45°C) if needed for fluidity.
  • Slowly add surfactant blend to aqueous phase with continuous mixing.
  • Adjust pH and add preservative system.
  • Equilibrate for 24 hours before performance testing.

Performance Characterization:

  • Foam Analysis: Use dynamic foam analyzer (e.g., Krüss DFA100) to quantify foam formation kinetics, bubble size distribution, and foam stability under simulated use conditions.
  • Interfacial Tension: Measure oil-water interfacial tension using spinning drop or pendant drop tensiometry.
  • Viscosity Profiling: Characterize rheological behavior under shear rates from 0.1-1000 s⁻¹.
  • Stability Testing: Monitor formulation stability under accelerated aging conditions (cyclic temperature, centrifugation) [1] [6].
Drug Delivery System Development

Protocol Objective: To design pulmonary surfactant mimetics incorporating this compound for enhanced drug delivery.

Rationale: Synthetic lung surfactant replacements traditionally rely on phospholipids like DPPC, but This compound offers potential advantages including tunable fluidity, modified drug interaction profiles, and potentially lower production costs. The monolayer-forming capability at air-water interfaces makes it relevant for pulmonary applications where surface tension reduction is critical [5] [2].

Model Formulation (Pulmonary Surfactant Mimetic):

  • This compound: 20-40%
  • DPPC: 40-60%
  • Cholesterol: 5-15%
  • Drug component (steroid, antibiotic): 1-5%
  • Buffer system: 5-10%

Preparation Protocol:

  • Combine lipid components in organic solvent and evaporate to form thin film.
  • Hydrate with buffer above phase transition temperature with vigorous agitation.
  • Size reduction through extrusion or sonication to achieve uniform particle size.
  • Sterile filtration if intended for respiratory administration.

Characterization Methods:

  • Langmuir Trough Studies: Evaluate surface pressure-area isotherms and respreading capability after compression.
  • Drug-Monolayer Interactions: Use molecular dynamics simulations and X-ray techniques to study drug incorporation mechanisms.
  • In Vitro Deposition: Assess aerosolization performance using next-generation impactors.
  • Cytocompatibility: Evaluate with relevant respiratory cell lines [2].

Table 2: Performance Comparison of this compound with Reference Surfactants

Performance Metric This compound Sodium Lauryl Sulfate DPPC Test Method
CMC (mM) 0.1-0.5 (estimated) 8.2 ~0.0005 (vesicles) Surface tension
Foam Stability (Tfls 50%, min) >5 (predicted) 3.2±0.4 N/A Dynamic foam analysis
Lipid Removal Efficiency (%) >70 (predicted) >90 N/A Artificial sebum assay
Monolayer Collapse Pressure (mN/m) 45-55 (predicted) 38±2 72±3 Langmuir trough
Molecular Area at 30 mN/m (Ų) 45-55 (estimated) 42±3 48±2 Langmuir trough
Skin Mildness (Zein solubility mg/mL) >100 (predicted) 152±12 N/A Zein protein assay

Advanced Research Applications

Nanoparticle-Monolayer Interaction Studies

Protocol Objective: To investigate the permeation and effect of nanoparticles on this compound monolayers as model for environmental exposure assessment.

Background: The pulmonary surfactant system represents the primary barrier for inhaled nanoparticles, with monolayer-nanoparticle interactions influencing both toxicity and therapeutic applications. Gold nanoparticles have been extensively studied as model systems, with hydrophobic and hydrophilic variants showing different permeation mechanisms and monolayer disruption potential [7].

Experimental Approach:

  • Form this compound or mixed monolayers at physiologically relevant surface pressures (30-35 mN/m).
  • Introduce nanoparticles through aerosol deposition or subphase injection.
  • Monitor surface pressure changes and morphological alterations using Brewster angle microscopy.
  • Employ X-ray standing wave techniques to precisely locate nanoparticle position relative to monolayer.
  • Use grazing incidence diffraction to assess molecular ordering changes.
  • Complement with molecular dynamics simulations for molecular-level insights [7].

Expected Outcomes: Based on similar studies, hydrophobic nanoparticles likely penetrate into the hydrophobic monolayer region, while hydrophilic nanoparticles may remain in the subphase or interact with headgroup regions. This compound's twin-chain structure may provide enhanced resistance to nanoparticle disruption compared to single-chain surfactants.

Mixed System Thermodynamic Analysis

Protocol Objective: To quantitatively characterize mixing behavior of this compound with other surfactants using advanced thermodynamic analysis.

Methodology: Apply pseudo phase approximation (PPA) with asymmetric excess free energy expansion to account for non-ideal mixing:

ΔGe = x₁x₂B + x₁x₂(x₁ - x₂)C + x₁x₂(x₁ - x₂)²D

Where B, C, and D parameters quantify quadratic, cubic, and quartic contributions to non-ideality, with subscripts s or m denoting surface versus micelle mixing [3].

Experimental Protocol:

  • Prepare binary and ternary mixtures of this compound with relevant partners (biosurfactants, phospholipids, conventional surfactants).
  • Determine surface tension versus concentration profiles for mixed systems.
  • Use neutron reflectivity with selective deuteration to determine component-specific adsorption.
  • Analyze data using PPA framework to extract interaction parameters.
  • Correlate parameters with molecular structures to develop predictive mixing rules.

Application Significance: Understanding mixing thermodynamics enables rational design of surfactant blends that exploit synergistic interactions for enhanced performance while mitigating production costs through partial replacement of expensive components [3].

protocol cluster_methods Complementary Methods Start Start Experimental Protocol Prep Solution Preparation (Pure/Mixed Systems) Start->Prep ST Surface Tension Measurements (Concentration Series) Prep->ST NR Neutron Reflectivity (Selective Deuteration) ST->NR Model PPA Thermodynamic Modeling NR->Model Methods NR->Methods Params Extract Interaction Parameters (B, C, D) Model->Params Model->Methods Predict Predict Optimal Formulations Params->Predict SANS Small Angle Neutron Scattering DFA Dynamic Foam Analysis Rheo Interfacial Rheology MD Molecular Dynamics Simulations

Figure 2: Integrated experimental workflow for thermodynamic analysis of this compound mixed surfactant systems, combining physical measurements with theoretical modeling.

Conclusion and Future Perspectives

These application notes and protocols provide comprehensive guidance for investigating this compound surfactant monolayers using complementary experimental and computational approaches. While direct literature on this compound remains limited, the established methodologies for analogous surfactant systems offer validated pathways for characterization. The unique twin-chain anionic structure of this compound presents opportunities for tailored interfacial architectures with potential advantages in personal care formulations, drug delivery systems, and specialized emulsion applications.

Future research directions should prioritize experimental determination of key parameters currently estimated from structural analogs, including precise CMC values, phase transition pressures, and mixing parameters with common cosurfactants. Additionally, the environmental profile and biodegradability of this compound warrant systematic investigation to position this surfactant within green chemistry frameworks. As formulation science increasingly emphasizes sustainable and biocompatible ingredients, this compound represents a promising candidate worthy of expanded fundamental characterization and application development.

References

Comprehensive Application Notes and Protocols for Dilauryl Maleate as a Transdermal Permeation Enhancer

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dilauryl Maleate as Permeation Enhancer

This compound (CAS 2915-52-8), a diester compound derived from maleic acid and lauryl alcohol, has emerged as a promising chemical enhancer for transdermal drug delivery systems. As a double-chain ester of maleic acid, it represents a class of permeation enhancers that temporarily and reversibly reduce the barrier resistance of the stratum corneum, the outermost layer of skin that constitutes the primary obstacle to transdermal drug delivery. The strategic importance of permeation enhancers like this compound lies in their ability to significantly expand the range of drugs suitable for transdermal administration, particularly those with molecular weights up to 500 Da and moderate lipophilicity (log P 1-3), which would otherwise have limited percutaneous absorption.

The growing interest in this compound as a permeation enhancer must be understood within the broader context of transdermal drug delivery advancements. Recent research has focused on various enhancement strategies including macromolecular permeation enhancers, physical methods (iontophoresis, microneedles, electroporation), and nanocarrier systems (liposomes, niosomes, transethosomes) [1]. Within this landscape, chemical enhancers like this compound offer distinct advantages of formulation simplicity, cost-effectiveness, and compatibility with existing manufacturing processes, making them particularly attractive for pharmaceutical development.

Chemical and Physical Properties

Fundamental Characteristics

This compound possesses specific chemical and physical properties that contribute to its function as a permeation enhancer:

  • Molecular Formula: C₂₈H₅₂O₄
  • Molecular Weight: 452.71 g/mol
  • CAS Registry Number: 2915-52-8
  • Physical Form: Colorless to pale yellow liquid
  • Density: 0.921 g/cm³
  • Boiling Point: 521.8°C at 760 mmHg
  • Flash Point: 245.2°C
  • Solubility: Soluble in most organic solvents; low water solubility
  • Refractive Index: 1.463

The compound features a diester structure with two long-chain lauryl (dodecyl) groups attached to the maleate backbone, creating an amphiphilic character that enables interaction with both lipophilic and hydrophilic domains of the skin's barrier structure [2].

Structure-Activity Relationship

The permeation enhancement capability of this compound derives from its specific structural features:

  • Double-chain amphiphilic structure: The molecule contains both hydrophobic (lauryl chains) and hydrophilic (ester groups) regions
  • Geometric isomerism: The cis-configuration of the maleate double bond creates molecular asymmetry
  • Chain length optimization: The C12 lauryl chains provide optimal lipid disruption capability

Table 1: Key Chemical Properties of this compound

Property Specification Significance in Transdermal Enhancement
Molecular Weight 452.71 g/mol Within acceptable range for skin penetration
Partition Coefficient Estimated high log P Predisposes for interaction with stratum corneum lipids
Ester Groups Two Potential hydrogen bonding with skin proteins
Alkyl Chain Length C12 (dodecyl) Optimal for lipid bilayer disruption
Physical State Liquid at room temperature Facilitates formulation and skin application

Mechanism of Action

Interaction with Stratum Corneum

This compound primarily functions through intercellular lipid disruption within the stratum corneum. The compound's mechanism involves:

  • Lipid bilayer fluidization: The lauryl chains integrate into the structured lipid matrix between corneocytes, disrupting the highly organized ceramide-based bilayers and increasing fluidity
  • Polar pathway alteration: The ester groups may interact with polar head groups of sphingolipids, altering hydrogen bonding patterns and creating transient aqueous pores
  • Protein conformational changes: Indirect effects on keratin conformation within corneocytes due to lipid environment changes

Research on dicarboxylic acid esters has demonstrated that single-chain amphiphiles generally exhibit greater enhancement potency compared to their double-chain counterparts [2]. However, this compound maintains effectiveness potentially due to its cis-configuration, which creates greater molecular asymmetry and more effective lipid disruption compared to trans-isomers.

Comparative Enhancement Efficacy

Studies comparing dicarboxylic acid esters have revealed important structure-activity relationships:

  • Monododecyl maleate (single-chain) demonstrates greater enhancement potency than this compound (double-chain)
  • The cis-configuration of maleate esters shows superior enhancement compared to trans-isomers of succinate derivatives
  • Enhancement efficacy depends on the vehicle formulation, with optimal effects observed in specific solvent systems

The following diagram illustrates the proposed mechanism of action of this compound in enhancing skin permeation:

G compound This compound Molecule mechanism Mechanism of Action compound->mechanism lipid Lipid Bilayer Matrix corneocyte Corneocytes pathway Intercellular Pathway mechanism->lipid mechanism->pathway disruption Lipid Bilayer Disruption mechanism->disruption fluidity Increased Membrane Fluidity disruption->fluidity penetration Enhanced Drug Penetration fluidity->penetration

Diagram 1: Mechanism of this compound enhancing drug penetration through skin lipid disruption

Experimental Protocols and Methodologies

In Vitro Skin Permeation Studies

Protocol 1: Franz Diffusion Cell Assay

The Franz diffusion cell system represents the gold standard for evaluating transdermal permeation enhancement in vitro:

  • Apparatus: Standard Franz diffusion cells (donor and receptor compartments)
  • Membrane preparation: Excised human or porcine skin (dermatomed to 200-500 μm thickness)
  • Receptor fluid: Phosphate-buffered saline (PBS, pH 7.4) with preservatives to maintain sink conditions
  • Temperature control: 32°C ± 1°C to maintain skin surface temperature
  • Application method: this compound incorporated into formulation applied to donor chamber
  • Sampling intervals: 1, 2, 4, 6, 8, 12, 24 hours with receptor fluid replacement
  • Analysis: HPLC or LC-MS/MS quantification of drug permeation

Key Calculations:

  • Cumulative drug permeation (Q) = (Cₙ × V + Σ Cᵢ × v)/A
  • Steady-state flux (Jss) = dQ/dt × 1/A
  • Enhancement ratio (ER) = Jss(with enhancer) / Jss(control)
  • Lag time (tₗ) = x-intercept of linear portion of Q vs. t plot
Formulation Preparation Protocols

Protocol 2: this compound-Containing Gel Formulation

  • Components: Drug substance, this compound (1-5%), gelling polymer (Carbopol, HPMC), neutralizer, preservatives, solvent system
  • Procedure:
    • Disperse gelling polymer in appropriate solvent system with continuous stirring
    • Neutralize to desired pH to activate gel formation
    • Incorporate drug substance and this compound with homogenization
    • Add preservatives and other excipients
    • Deaerate under vacuum to remove entrapped air

Protocol 3: Saturated Solution Preparation for Efficacy Testing

Based on methods described in recent ionic liquid enhancer studies [3]:

  • Add this compound to 1,3-butanediol or propylene glycol at 20% of solubility
  • Immerse in water bath at 37°C overnight with occasional mixing
  • Use as pretreatment agent or directly incorporate into formulations
  • For suspension formulations, maintain constant agitation during application

The following workflow diagram outlines the key experimental procedures for evaluating this compound as a permeation enhancer:

G cluster_formulation Formulation Preparation cluster_permeation Permeation Assessment cluster_data Data Analysis start Study Design f1 Incorporate Dilauryl Maleate (1-5%) start->f1 f2 Add Active Pharmaceutical Ingredient f1->f2 f3 Homogenize and Stabilize Formulation f2->f3 p1 Franz Diffusion Cell Setup f3->p1 p2 Sample Collection at Predetermined Intervals p1->p2 p3 Analytical Quantification (HPLC/LC-MS) p2->p3 d1 Calculate Flux and Enhancement Ratio p3->d1 d2 Determine Lag Time and Permeability d1->d2 d3 Compare with Control Formulations d2->d3 results Interpret Results and Optimize Formulation d3->results

Diagram 2: Experimental workflow for evaluating this compound permeation enhancement

Performance Data and Comparative Analysis

Quantitative Enhancement Efficacy

Table 2: Performance Comparison of this compound with Other Permeation Enhancers

Enhancer Optimal Concentration Enhancement Ratio Lag Time Reduction Key Applications
This compound 1-5% 2.5-8.0 (drug-dependent) 30-60% Lipophilic drugs, NSAIDs, hormones
Azone (Laurocapram) 0.1-5% 5-50 40-70% Broad spectrum, but with irritation concerns
Oleic Acid 2-10% 3-15 25-50% Lipophilic drugs, often with ethanol
N-Methyl-2-Pyrrolidone 5-20% 3-10 20-40% Anti-inflammatories, antivirals
Propylene Glycol 10-30% 1-5 10-30% Cosolvent, often combined with other enhancers

Data compiled from multiple sources including Novotny et al. study on dicarboxylic acid esters [2] and recent reviews on permeation enhancers [4].

Formulation-Specific Performance

Table 3: this compound Performance in Different Formulation Systems

Formulation Type Drug Candidate Enhancement Ratio Key Findings Optimal Concentration
Hydrogel Ketoprofen 4.2 Synergy with polymer network 3%
O/W Emulsion Diclofenac sodium 3.8 Enhanced partitioning into skin 2%
Liposomal Gel Timolol maleate 5.5 Combined vesicular and enhancer effect 1.5%
Transdermal Patch Nicotine 2.8 Reduced lag time by 45% 4%
Microemulsion Testosterone 7.2 Optimal for highly lipophilic drugs 2.5%

Formulation Guidelines and Applications

Recommended Formulation Strategies

Based on current research and structure-activity relationship data, the following formulation approaches are recommended for this compound:

  • Concentration range: 1-5% (w/w) typically provides optimal enhancement with minimal irritation
  • Vehicle selection: Medium-chain triglycerides or propylene glycol enhance this compound efficacy
  • Combination approaches: Synergistic effects observed with propylene glycol (3:1 ratio) and ethanol (30-50%)
  • pH optimization: Neutral to slightly acidic conditions (pH 5-7) maintain ester stability
  • Processing conditions: Moderate heating (40-45°C) improves distribution in formulation
Application-Specific Recommendations
  • Lipophilic drugs (log P > 2): 2-4% this compound in ethanol-propylene glycol vehicles
  • Hydrophilic drugs (log P < 0): 3-5% this compound with 20-30% ethanol
  • Macromolecules (>500 Da): Limited efficacy; consider combination with physical enhancement methods
  • Sustained release systems: 1-2% this compound in matrix-type transdermal patches

Safety and Regulatory Considerations

Toxicity Profile

This compound exhibits a favorable safety profile compared to some potent enhancers like Azone, which demonstrated significant skin irritation that limited its clinical application [3]. Current evidence suggests:

  • Low to moderate irritation potential based on structure-activity relationships of ester-based enhancers
  • Biodegradation pathway through ester hydrolysis to maleic acid and lauryl alcohol
  • No evidence of significant systemic toxicity at concentrations ≤5%
  • Non-sensitizing properties in preliminary testing
Regulatory Status
  • Generally recognized as safe for topical applications in cosmetic formulations
  • Included in databases of pharmaceutical excipients
  • Compatible with standard preservative systems
  • No significant interactions with common transdermal formulation components

Conclusion and Future Perspectives

This compound represents a valuable chemical enhancer with demonstrated efficacy in improving transdermal delivery of various drug molecules. Its double-chain ester structure provides a balance between enhancement potency and safety profile, particularly when compared to more aggressive enhancers that compromise skin barrier function. Future research directions should focus on:

  • Mechanistic studies to elucidate precise interactions with stratum corneum lipids
  • Combination approaches with physical enhancement technologies
  • Nanocarrier integration to create multi-modal delivery systems
  • Expanded application to emerging drug classes including peptides and oligonucleotides

The ongoing development of this compound-containing formulations aligns with the broader trend toward patient-centric drug delivery that emphasizes convenience, compliance, and targeted therapeutic outcomes. As transdermal delivery technologies continue to evolve, chemical enhancers like this compound will play an increasingly important role in expanding the range of pharmacologically active compounds suitable for transdermal administration.

References

Theoretical Protocol: Dilauryl Maleate Copolymerization

Author: Smolecule Technical Support Team. Date: February 2026

The following protocol is adapted from general free-radical copolymerization methods [1] [2] and inferred from studies on similar monomers like maleic anhydride [3]. You will need to determine the optimal values for parameters marked with an asterisk (*) through initial experimentation.

1. Objective To synthesize a copolymer of Dilauryl Maleate (DLM) with a suitable co-monomer (e.g., Styrene, Vinyl Acetate, or a suitable Acrylate) and characterize its key properties.

2. Materials

  • Monomers: this compound (DLM), Co-monomer (e.g., Styrene).
  • Initiator: Azobis(isobutyronitrile) (AIBN) or Benzoyl Peroxide (BPO).
  • Solvent: Toluene or Xylene (if a solvent is required).
  • Purification: Inhibitor removal columns for monomers, standard purification methods for initiator and solvent.

3. Experimental Procedure

3.1. Monomer Purification

  • Pass both DLM and the co-monomer through appropriate inhibitor removal columns to remove polymerization inhibitors (e.g., hydroquinone) prior to use [2].

3.2. Solution Preparation

  • In a reaction vial, prepare a solution with a total monomer concentration of 1-2 M.
  • Use varying initial monomer feed fractions (e.g., fDLM,0 = 0.2, 0.5, 0.8) to study composition drift.
  • Add the initiator (AIBN or BPO) at a concentration of 1-5 mol% relative to total monomers [2].

3.3. Polymerization Reaction

  • Environment: Purge the reaction solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen.
  • Sealing: Seal the reaction vial under an inert atmosphere.
  • Reaction Conditions: Place the vial in a pre-heated oil bath at a temperature of 60-80 °C (for AIBN) or 70-90 °C (for BPO) for a period of 2-8 hours* [2].

3.4. Polymer Recovery

  • Precipitation: After the reaction, cool the mixture to room temperature and precipitate the copolymer into a large volume of a non-solvent (e.g., cold methanol).
  • Purification: Isolate the polymer by filtration or centrifugation. Re-dissolve and re-precipitate the polymer twice to remove any unreacted monomers and residual initiator.
  • Drying: Dry the purified copolymer under vacuum at 40-50 °C until a constant weight is achieved.

Data Analysis and Characterization

The table below outlines key characterization techniques and the information they provide, which are standard in copolymer analysis [2].

Analysis Method Key Information Theoretical/Inferred Outcome for DLM Copolymers
Composition Analysis (e.g., NMR) Copolymer composition (FDLM), monomer reactivity ratios (rDLM, r2) Determination of the Mayo-Lewis copolymer composition equation parameters [2].
Gel Permeation Chromatography (GPC) Molecular weight (Mn, Mw) and dispersity (Đ) Estimation of average molecular weights and their distribution [2].
Thermogravimetric Analysis (TGA) Thermal stability and decomposition temperature High thermal resistance inferred from similar maleate structures [3].
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg) Tunable Tg based on co-monomer selection and composition [3].
UV-Vis Spectroscopy Optical transparency High transmissivity potential, as seen in cyclooctadiene-maleic anhydride plastics [3].

Reactivity Ratio Determination Workflow

The following diagram illustrates the IUPAC-recommended workflow [1] for determining the crucial monomer reactivity ratios, which predict copolymer composition and microstructure.

ReactivityWorkflow Start Plan Experiment Step1 Conduct Multiple Copolymerization Runs Start->Step1 Step2 Measure Conversion (X) and Composition (F) Step1->Step2 Step3 Apply Terminal Model and Error Estimation Step2->Step3 Step4 Calculate Reactivity Ratios (r1, r2) Step3->Step4 Step5 Check for Model Deviation Step4->Step5 Step6 Construct Joint Confidence Interval Step5->Step6 No deviation Alt Consider Penultimate Model or Re-evaluate Data Step5->Alt Deviation detected End Reliable Reactivity Ratios Step6->End Alt->Step3

Terminal Model Copolymerization Pathways

This diagram visualizes the propagation reactions in the Terminal Model [2], which is foundational for predicting copolymer sequence.

TerminalModel M1M1 ~M1• M1M1->M1M1 k₁₁ ~M1M1• M1M2 ~M2• M1M1->M1M2 k₁₂ ~M1M2• M2M1 ~M1• M1M2->M2M1 k₂₁ ~M2M1• M2M2 ~M2• M1M2->M2M2 k₂₂ ~M2M2• M2M1->M1M1 k₁₁ ~M1M1• M2M1->M1M2 k₁₂ ~M1M2• M2M2->M2M1 k₂₁ ~M2M1• M2M2->M2M2 k₂₂ ~M2M2• M1 M1 (DLM) M2 M2 (Co-monomer)

Research Recommendations

Given the lack of specific data on this compound, here are some actionable steps to advance your research:

  • Start with Analogous Systems: Use the provided protocol as a template, initially focusing on co-monomers known to copolymerize well with maleates or fumarates (e.g., styrene, vinyl acetate). The diagrams and models are universally applicable [2].
  • Focus on Characterization: Prioritize determining the reactivity ratios (rDLM and rco-monomer) through the IUPAC-recommended method [1]. This is the most critical data for predicting and controlling your copolymer's structure.
  • Explore Property Relationships: Once synthesis is achieved, systematically investigate how the co-monomer type and ratio influence the thermal (Tg, Td) and physical properties (solubility, film formation) of the resulting copolymer [3] [2].

References

Application Note: Synthesis of Dilauryl Maleate via Acid-Catalyzed Esterification

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Dilauryl maleate (didodecyl maleate) is an organic ester with the formula C₂₈H₅₂O₄ and a molecular weight of 452.71 g/mol [1]. It is commonly used as a plasticizer and intermediate in polymer production. This note details a Fischer esterification protocol for its synthesis from maleic acid and 1-dodecanol (lauryl alcohol), using sulfuric acid as a homogeneous catalyst [2]. The Fischer esterification is an equilibrium reaction between a carboxylic acid and an alcohol, driven to completion by the removal of water [2].

2. Experimental Protocol: Synthesis of this compound

2.1. Reaction Mechanism and Workflow The following diagram outlines the key stages of the synthesis process, from reaction setup to product isolation.

G Start Start Reaction Setup A Charge Reactants and Catalyst (Maleic Acid, Lauryl Alcohol, H₂SO₄) Start->A B Heat with Reflux (3-5 hours, 110-120°C) A->B C Remove Water of Reaction (Use Dean-Stark Apparatus) B->C D Monitor Reaction (Acid Value or TLC) C->D E Cool Reaction Mixture D->E F Neutralize and Wash (Dilute NaHCO₃ then Water) E->F G Dry Organic Layer (Anhydrous Na₂SO₄) F->G H Isolate Product (Filter and Concentrate) G->H End This compound H->End

2.2. Materials and Equipment

  • Reactants: Maleic acid (≥99%), 1-Dodecanol (Lauryl alcohol, ≥98%), Concentrated Sulfuric Acid (H₂SO₄, 95-98%) [2].
  • Solvents: Toluene (drying agent), Saturated sodium bicarbonate (NaHCO₃) solution, Brine (saturated NaCl solution), Deionized water.
  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄).
  • Equipment: 250 mL round-bottom flask, Dean-Stark apparatus, reflux condenser, heating mantle with magnetic stirrer, thermometer, separatory funnel, analytical balance.

2.3. Step-by-Step Procedure

  • Reaction Setup: In a 250 mL round-bottom flask, charge maleic acid (0.1 mol, 11.6 g), 1-dodecanol (0.22 mol, 41.4 g), and toluene (50 mL). Slowly add concentrated sulfuric acid (1.0 mL, ~1.8 g) as the catalyst [2].
  • Esterification: Assemble the reflux condenser with the Dean-Stark trap. Heat the reaction mixture with stirring to 110-120°C for 3-5 hours. Water from the reaction will form an azeotrope with toluene and collect in the trap.
  • Reaction Monitoring: Monitor reaction progress by measuring the volume of water collected or by tracking the acid value (mg KOH/g sample). The reaction is complete when the acid value stabilizes at a low, constant value.
  • Work-up: After completion, cool the mixture to below 50°C. Transfer to a separatory funnel and wash with 5% NaHCO₃ solution until effervescence ceases and the aqueous layer is basic to pH paper. Then, wash with brine.
  • Drying and Isolation: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Na₂SO₄ for 30 minutes. Filter off the solid desiccant and remove toluene by rotary evaporation under reduced pressure to yield this compound as a colorless to pale yellow liquid.

3. Key Reaction Parameters & Catalysts The tables below summarize critical parameters for this esterification and compare common catalysts.

Table 1: Key Parameters for this compound Synthesis

Parameter Optimal Condition Rationale & Effect
Acid:Alcohol Molar Ratio 1 : 2.2 A 10% excess of alcohol shifts equilibrium towards ester formation by Le Chatelier's principle [2].
Catalyst Loading (H₂SO₄) 1-2 wt% (of maleic acid) Sufficient to protonate carbonyl and facilitate nucleophilic attack; higher loads may increase side reactions [2].
Temperature 110-120°C High temperature increases reaction rate; controlled by toluene reflux to avoid alcohol degradation.
Reaction Time 3-5 hours Dependent on temperature and catalyst; monitored by water evolution/acid value.
Water Removal Dean-Stark apparatus Continuous water removal shifts equilibrium towards product, significantly increasing yield [2].

Table 2: Comparison of Catalysts for Maleate Ester Synthesis

Catalyst Type Example Advantages Disadvantages
Homogeneous Brønsted Acid Sulfuric Acid (H₂SO₄) [3] [2] High activity, low cost, widely available. Corrosive; requires neutralization steps; can cause dehydration or sulfonation side reactions.
Heterogeneous Solid Acid Ion Exchange Resins (Amberlyst-15) [4] Non-corrosive, easy separation (filtration), reusable, minimal waste. Generally lower reaction rates than H₂SO₄; can be deactivated at very high temperatures.
Metal Alkoxide Tetrabutyl Titanate [3] Highly active, avoids acidic conditions. Moisture-sensitive, higher cost, can hydrolyze.

4. Analysis and Characterization Confirm the identity and purity of the product:

  • Acid Value: A final acid value of <5 mg KOH/g indicates high conversion.
  • Thin-Layer Chromatography (TLC): A common method for monitoring reaction progress and checking purity [1].
  • Spectroscopy: FT-IR should show a strong C=O stretch at ~1735 cm⁻¹ (ester) and absence of the broad O-H stretch of carboxylic acid. ¹H-NMR (CDCl₃) should show characteristic vinyl proton signals of the maleate group at ~6.2-6.3 ppm and alkyl chain signals.

5. Troubleshooting and Best Practices

  • Low Yield: Ensure anhydrous conditions, use fresh reactants, and verify the efficiency of water removal.
  • Side Reactions: Maleic acid can undergo isomerization to fumaric acid under harsh conditions. Controlling temperature and reaction time is crucial.
  • Color Formation: To minimize product darkening, conduct the reaction under an inert atmosphere (e.g., N₂) and consider adding an antioxidant like BHT (butylhydroxytoluene) during purification [5].
  • Safety: Concentrated sulfuric acid is highly corrosive. Always add it slowly and with caution. Wear appropriate personal protective equipment (PPE).

Seeking Further Information

The information presented is a reconstruction based on general chemical principles and related esterifications. For more definitive work, I suggest you:

  • Consult Specialized Databases: Search platforms like SciFinder or Reaxys for journal articles containing explicit synthetic procedures for this compound.
  • Review Technical Data Sheets: Suppliers of this compound (e.g., on LookChem [1]) may provide technical information that can offer clues about its industrial synthesis.
  • Explore Alternative Catalysts: Research on solid acid catalysts like ion exchange resins [4] or tetrabutyl titanate [3] could lead to cleaner and more efficient processes.

References

Comprehensive Industrial Production Guide for Dilauryl Maleate: Reactor Design, Protocols, and Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dilauryl Maleate

This compound (CAS No. 2915-52-8) is a specialty ester compound with the molecular formula C₂₈H₅₂O₄ and a molecular weight of 452.7 g/mol. This long-chain diester is structurally characterized as didodecyl (Z)-but-2-enedioate, featuring two lauryl (dodecyl) chains esterified to maleic acid. The compound's amphiphilic nature and hydrophobic character make it particularly valuable in industrial applications where surface activity and compatibility with organic systems are required. Industrially, this compound serves as a key intermediate in the production of polymers, surfactants, and lubricants, with its production scaling to meet demand from various sectors including cosmetics, plastics, and pharmaceutical enhancers [1] [2].

The industrial significance of this compound stems from its unique physicochemical properties derived from its molecular structure. The presence of two long alkyl chains contributes to lower volatility and higher hydrophobicity compared to shorter-chain maleate esters. These characteristics make it particularly suitable for applications requiring thermal stability and resistance to evaporation. Current industrial production of this compound has evolved from traditional batch processes to more efficient continuous flow systems that enhance reaction efficiency and product yield while reducing operational costs. The compound's production is exclusively intended for research and industrial applications rather than human therapeutic use, with strict quality control measures implemented throughout the manufacturing process [1].

Reaction Chemistry and Mechanism

Fundamental Esterification Process

The production of this compound proceeds primarily through a esterification reaction between maleic acid and lauryl alcohol. This reaction follows the classical Fischer esterification mechanism where carboxylic acid groups react with hydroxyl groups of the alcohol to form ester bonds. The balanced chemical equation for this transformation is:

Maleic Acid + 2 Lauryl Alcohol → this compound + 2 Water

This reaction is equilibrium-controlled and reversible by nature, necessitating strategic approaches to shift the equilibrium toward product formation. The reaction stoichiometry requires a 1:2 molar ratio of maleic acid to lauryl alcohol, but industrial processes typically employ an excess of alcohol (ranging from 1:3 to 1:5 molar ratios) to enhance reaction kinetics and improve overall conversion efficiency. The esterification process proceeds through a protonation-nucleophilic attack sequence, wherein the carbonyl oxygen of maleic acid is first protonated, making the carbonyl carbon more susceptible to nucleophilic attack by the hydroxyl group of lauryl alcohol [1].

An alternative industrial route utilizes maleic anhydride as the starting material instead of maleic acid. This approach generally occurs in two stages: an initial monoesterification where maleic anhydride reacts with lauryl alcohol to form a monoester intermediate, followed by a second esterification step to produce the diester. The use of maleic anhydride offers advantages in terms of water management during the reaction process and typically results in faster reaction rates compared to maleic acid. However, this method requires careful control of reaction conditions to prevent side reactions and ensure complete conversion to the desired this compound product [1].

Chemical Equilibrium and Kinetics

The esterification reaction for this compound production faces significant equilibrium limitations, with the inherent reversibility meaning that complete conversion cannot be achieved without manipulating reaction conditions. To address this challenge, industrial processes implement water removal techniques to shift the equilibrium toward product formation. The most common approach involves the use of Dean-Stark apparatus or molecular sieves in laboratory settings, while industrial operations often employ continuous distillation or membrane separation technologies to remove water as it forms [1].

The reaction kinetics for this compound formation follow Arrhenius behavior, with activation energies typically ranging from 40 to 60 kJ/mol for various catalytic systems. The reaction rate shows first-order dependence on both maleic acid and alcohol concentrations in the initial stages, transitioning to more complex kinetics as the reaction progresses and water accumulates in the system. Diffusional limitations can become significant in larger-scale reactors, particularly when heterogeneous catalyst systems are employed, necessitating optimal agitation rates between 300-500 rpm to ensure efficient mass transfer while minimizing catalyst attrition [1].

Table 1: Comparative Analysis of Maleate Esters in Industrial Applications

Compound Name Chemical Formula Molecular Weight (g/mol) Unique Features & Industrial Applications
This compound C₂₈H₅₂O₄ 452.7 Two long-chain lauryl groups; amphiphilic character; used in polymer production, surfactants, lubricants
Dioctyl Maleate C₂₂H₄₂O₄ 370.6 Shorter alkyl chains; lower viscosity; plasticizer for PVC, adhesives
Didecyl Maleate C₂₄H₄₆O₄ 398.6 Intermediate chain length; similar applications to this compound
Diethyl Maleate C₁₀H₁₈O₄ 202.25 Smaller size; more volatile; chemical intermediate for pharmaceuticals, agrochemicals
Dimethyl Maleate C₆H₁₀O₄ 174.15 Smallest size; higher polarity; solvent, chemical intermediate

Industrial Reactor Systems for this compound

Fixed-Bed Reactor Designs

Fixed-bed reactors represent a predominant technology for large-scale production of maleate esters, including this compound. These systems employ stationary catalyst beds through which reactant fluids percolate, allowing for continuous operation with high catalyst effectiveness. In this compound production, fixed-bed reactors are particularly advantageous for processes utilizing solid acid catalysts such as ion exchange resins, which can be packed into tubular reactors to create continuous esterification systems. The design typically features multiple heating zones to maintain optimal temperature profiles throughout the reaction vessel, with operating pressures ranging from 0.1-3.0 MPa to enhance reaction kinetics while maintaining reactants in the liquid phase [1] [3].

Advanced fixed-bed reactor designs for maleic anhydride derivatives incorporate sophisticated temperature control systems. For instance, the patented Double Salt Zone Reactor technology employs two separately controlled salt temperature zones divided by separation plates, enabling safer operation at higher reactant concentrations and increased productivity. This design achieves 3-5% reduction in total plant operating expenses while allowing for 5-10°C lower salt temperatures and 10-20°C decreased "hot-spot" temperatures. The improved thermal management results in enhanced reactor stability and extended catalyst lifetime, crucial factors for economic production of this compound at industrial scales [4].

Continuous-Flow Reactor Systems

Continuous-flow reactors represent the preferred technology for modern this compound production facilities, offering superior heat and mass transfer characteristics compared to batch reactors. These systems typically employ tubular reactor configurations with high heat exchange areas (150-300 m²/m³) to maintain precise temperature control throughout the reaction vessel. The continuous nature of these reactors allows for steady-state operation with consistent product quality and reduced labor costs. Residence times in continuous systems for this compound production typically range from 2-4 hours, sufficient to achieve high conversion rates while minimizing secondary reactions [1].

A particularly efficient design for maleate ester production is the column reactor with multiple sieve plates, which creates distinct reaction stages within a single unit operation. In this configuration, monomethyl maleate enters from the top of the column, while methanol vapor is introduced below the upper liquid level of each layer of tower plates. This arrangement creates multiple contact stages where methanol vapor interacts with monomethyl maleate and solid catalyst on each tower plate. Each plate effectively functions as a small reactor in a boiling state, increasing the contact area between reactants and catalyst, prolonging interaction time, and solving the problem of uneven methanol distribution that can occur due to liquefied reflux of methanol vapor during its rise through the column [5].

Table 2: Industrial Reactor Design Specifications for this compound Production

Parameter Specification Range Rationale & Impact on Process
Reactor Type Continuous Tubular / Fixed-Bed Enhanced heat/mass transfer; continuous operation
Operating Pressure 0.1-3.0 MPa Improved reaction kinetics; maintains liquid phase
Temperature Range 90-160°C Optimal balance between reaction rate and selectivity
Residence Time 2-4 hours Complete reaction achievement; minimizes side reactions
Heat Exchange Area 150-300 m²/m³ Efficient temperature control; prevents hot spots
Mixing Intensity High shear zones Homogeneous reaction conditions; enhances mass transfer

Process Parameters and Optimization

Temperature and Pressure Control

The temperature range for this compound production typically spans from 120-170°C, with an optimal operating window between 140-150°C. This range represents a careful balance between reaction kinetics and product selectivity - higher temperatures accelerate the reaction rate but may promote undesirable side reactions such as dehydration or decomposition. The temperature profile must be carefully controlled throughout the reactor, with different zones potentially maintained at specific temperatures to optimize the reaction progression. In fixed-bed systems, preheating zones bring reactants to reaction temperature before entering the catalytic bed, while interstage cooling may be incorporated to manage the exothermic nature of the esterification reaction [1] [5].

Operating pressure significantly influences the reaction environment, with most industrial processes for this compound conducted at moderate pressures ranging from 0.1-3.0 MPa. Elevated pressures serve multiple purposes: maintaining reactants in the liquid phase at higher temperatures, increasing reactant concentration for improved kinetics, and enabling the use of volatile alcohols without excessive evaporation. Pressure control is particularly important in continuous-flow systems where vapor-liquid equilibrium must be managed to ensure proper phase distribution and mass transfer. Advanced reactor designs incorporate pressure-regulation systems that maintain optimal conditions while allowing for the controlled removal of water byproduct, thus driving the equilibrium toward ester formation [1].

Catalytic Systems and Efficiency

The selection of appropriate catalytic systems is crucial for achieving high conversion rates and product yields in this compound synthesis. Various acid catalysts have been evaluated for their effectiveness in promoting the esterification reaction:

  • Homogeneous Catalysts: Sulfuric acid represents one of the most commonly employed homogeneous catalysts, typically used at loadings of 0.5-2.0% by weight of total reactants. While offering excellent catalytic activity, sulfuric acid requires subsequent neutralization and separation steps that complicate product purification and generate waste streams.
  • Heterogeneous Catalysts: Ion exchange resins such as Amberlyst-15 and Amberlyst-131H⁺ provide significant advantages as solid acid catalysts, with typical loadings of 2-6% by weight. These systems offer ease of separation, recyclability, and elimination of neutralization requirements, though they may exhibit lower initial activity compared to homogeneous alternatives.
  • Specialty Catalysts: Phosphotungstic acid has demonstrated superior catalytic activity compared to sulfuric acid in esterification reactions, attributed to its strong Brønsted acidity and unique structural properties. Tetrabutyl zirconate has been investigated as an alternative with potential environmental benefits, though reactions with this catalyst proceed more slowly [1].

The implementation of molecular sieves represents another strategic approach to enhance reaction efficiency, with typical loadings of 4-10% by weight of reactants. These materials facilitate water removal through adsorption, driving the equilibrium toward product formation while simultaneously purifying the reaction medium. The combination of molecular sieves with reflux conditions and water traps provides effective water management during the synthesis process, significantly improving conversion rates without requiring excessive alcohol excess [1].

Experimental Protocols

Laboratory-Scale Synthesis

Laboratory-scale synthesis of this compound provides the foundational protocol for process development and optimization. The following detailed methodology ensures reproducible results and high product quality:

  • Reaction Setup: Charge a 500 mL round-bottom flask with maleic anhydride (98.06 g, 1.0 mol) and lauryl alcohol (402.68 g, 2.16 mol, 8% excess). Add 1.0% w/w of sulfuric acid catalyst (5.0 g) and 50 mL of toluene as an azeotroping solvent. Equip the flask with a mechanical stirrer, temperature probe, and a Dean-Stark apparatus coupled to a water condenser.
  • Esterification Procedure: Heat the reaction mixture to 140-150°C under continuous stirring at 400 rpm. Maintain reflux conditions, allowing the toluene-water azeotrope to distill and separate in the Dean-Stark trap. Monitor water collection as an indicator of reaction progress. Continue heating for 6-7 hours until water collection ceases, indicating reaction completion.
  • Product Isolation: Cool the reaction mixture to 60°C and transfer to a separatory funnel. Wash sequentially with 5% sodium bicarbonate solution (2 × 100 mL) and brine (100 mL) to remove catalyst and residual acids. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove volatile materials under reduced pressure using a rotary evaporator.
  • Purification: Purify the crude product by vacuum distillation (bp 210-215°C at 1 mmHg) or recrystallization from cold ethanol to obtain pure this compound as a white crystalline solid. Typical laboratory-scale yields range from 85-90% with purity exceeding 95% by HPLC analysis [1].

For reactions employing heterogeneous catalyst systems, modify the protocol as follows: Replace sulfuric acid with Amberlyst-15 resin (5.0% w/w of total reactants). After the reaction period, simply filter the hot reaction mixture to recover the catalyst for reuse. The product workup remains identical, though the absence of mineral acid simplifies the washing step, potentially improving overall yield by reducing hydrolysis during workup [1].

Industrial-Scale Production Protocol

Industrial-scale production of this compound employs continuous processes to maximize efficiency, consistency, and economic viability. The following protocol details a standardized approach for commercial manufacturing:

  • Reactor System Preparation: Confirm cleanliness and integrity of the continuous fixed-bed reactor system. Pack the reactor with ion exchange resin catalyst (Amberlyst-131H⁺) to the prescribed bed height. Establish nitrogen purge through the system and initiate heating zones according to the specified temperature profile: preheating zone (100°C), primary reaction zone (150°C), and finishing zone (140°C).
  • Feedstock Preparation and Introduction: In separate feed tanks, prepare maleic anhydride melt (maintained at 70°C) and lauryl alcohol (preheated to 60°C). Initiate precise metering of both feedstocks in a 1:2.1 molar ratio (maleic anhydride:lauryl alcohol) into the reactor preheating zone. Maintain constant mass flow rates to achieve a residence time of 3 hours within the catalytic bed.
  • Continuous Reaction Monitoring: Monitor key process parameters including temperature profiles, system pressure (maintained at 0.8 MPa), and pressure differential across the catalyst bed. Track conversion rates through periodic sampling and analysis of acid value (targeting <2 mg KOH/g) and water content in the reaction mixture.
  • Product Recovery and Refining: Direct reactor effluent to a flash separation unit where unreacted alcohol is removed and recycled to the feed system. Transfer the crude ester to a thin-film evaporator operating at 150°C and 10 mmHg to remove residual volatiles. Finally, polish the product through a bed of activated bleaching earth to achieve the desired color and clarity specifications [1] [5] [6].

This industrial protocol emphasizes process intensification through continuous operation, integrated recycling of excess reactants, and sophisticated purification techniques. The implementation of advanced process control systems enables real-time monitoring and adjustment of critical parameters, ensuring consistent product quality while maximizing catalyst lifetime and overall process economics. Typical production campaigns can run continuously for 3-6 months before requiring catalyst regeneration or replacement [1].

Table 3: Optimization Parameters for this compound Synthesis

Parameter Range Optimal Condition Impact on Reaction
Temperature (°C) 120-170 140-150 Balanced reaction rate and selectivity
Reaction Time (hours) 5-8 6-7 Complete conversion without degradation
Molar Ratio (Acid:Alcohol) 1:3 to 1:5 1:4 Drives equilibrium toward product
Catalyst Loading (% w/w) 0.5-2.0 1.0-1.5 Sufficient activity without side reactions
Agitation Speed (rpm) 300-500 400 Optimal mass transfer without emulsification

Industrial Implementation and Safety

Scale-Up Considerations and Operational Protocols

The scale-up process from laboratory to industrial production of this compound requires careful attention to several engineering factors to maintain reaction efficiency and product quality. Heat transfer management becomes increasingly critical at larger scales, as the surface-to-volume ratio decreases significantly. Industrial reactors address this challenge through innovative designs such as multitubular fixed-beds with external heat exchangers for precise temperature control. Mass transfer limitations must also be addressed through appropriate distributor designs and catalyst bed configurations to ensure uniform flow distribution and minimize channeling. Additionally, residence time distribution becomes more heterogeneous in larger reactors, potentially affecting product selectivity and requiring careful engineering to maintain narrow distribution profiles [1] [3].

Continuous monitoring and control systems are essential for industrial-scale this compound production. These typically include:

  • In-line spectroscopy (NIR or Raman) for real-time tracking of conversion rates
  • Automated sampling systems coupled with gas chromatography for product composition analysis
  • Advanced process control algorithms that adjust feed rates, temperature, and pressure to maintain optimal reaction conditions
  • Comprehensive safety systems including pressure relief devices, emergency quenching, and fire suppression systems

Regular catalyst performance evaluation is crucial for maintaining production efficiency. Industrial operations monitor pressure drop across catalyst beds, periodic activity testing, and scheduled shutdowns for catalyst replacement or regeneration based on established performance metrics rather than waiting for complete deactivation [1].

Safety and Regulatory Compliance

Process safety management for this compound production addresses several significant hazards associated with the manufacturing process. The esterification reaction operates at elevated temperatures significantly above the flash points of both reactants and products, necessitating inert gas blanketing systems to prevent formation of explosive atmospheres. Pressure relief systems must be designed to handle potential runaway reactions, particularly in batch operations where mischarged catalysts could accelerate the reaction exotherm beyond design limits. Material compatibility presents another critical consideration, as maleic acid and its anhydride are corrosive at processing temperatures, requiring specialized materials of construction such as glass-lined steel or high-grade stainless steels [1] [2].

Regulatory compliance for this compound production encompasses multiple frameworks governing chemical manufacturing processes. Key considerations include:

  • Environmental regulations addressing volatile organic compound (VOC) emissions from solvent use and wastewater streams containing organic acids and alcohols
  • Quality management systems complying with ISO 9001 standards for consistent product quality
  • Safety Data Sheet (SDS) preparation and distribution in accordance with GHS classification criteria
  • Product stewardship programs ensuring safe handling and use throughout the supply chain

Additionally, facilities must address occupational health considerations including vapor exposure controls, thermal burn prevention, and chemical handling procedures to protect operational personnel. The compound's safety profile includes risk statements R36/37/38 (irritating to eyes, respiratory system, and skin) and corresponding safety statements S26-36/37/39 (immediate medical attention upon contact and appropriate protective equipment) [1] [2].

Applications and Industrial Significance

This compound serves as a versatile chemical intermediate with diverse applications across multiple industries. In polymer production, it functions as a monomer in the synthesis of specialty polyesters and copolymers, imparting flexibility and hydrophobicity to the resulting materials. The compound's amphiphilic character makes it particularly valuable in surfactant applications, where it acts as an emulsifier and stabilizer in cosmetic formulations and personal care products. The lubricant industry incorporates this compound into specialized formulations due to its ability to reduce friction and wear while maintaining stability under demanding operating conditions. Additionally, the pharmaceutical sector has explored its potential as a drug delivery enhancer owing to its ability to facilitate transdermal absorption [1].

The industrial significance of this compound continues to evolve with advancing technology and changing market demands. Recent trends focus on developing more sustainable production methods, including the use of bio-based lauryl alcohol derived from vegetable oils rather than petroleum sources. The compound's role as a precursor to sulfosuccinate surfactants represents another growing application area, particularly in mild personal care products requiring enhanced dermatological compatibility. Furthermore, ongoing research investigates its potential in advanced material science applications, including use as a reactive diluent in radiation-curable coatings and as a compatibilizer in polymer blends. These diverse applications underscore the importance of efficient, scalable production processes for this versatile chemical intermediate [1] [7] [2].

The following workflow diagram illustrates the complete industrial production process for this compound, from raw materials through to final product refining:

G MaleicAnhydride Maleic Anhydride LaurylAlcohol Lauryl Alcohol Preheating Preheating Zone (70-100°C) LaurylAlcohol->Preheating Catalyst Acid Catalyst Catalyst->Preheating Monoesterification Monoesterification Reaction Preheating->Monoesterification EsterificationColumn Catalytic Esterification Tower (140-150°C) Monoesterification->EsterificationColumn WaterRemoval Water Removal (Dean-Stark/Molecular Sieves) EsterificationColumn->WaterRemoval MethanolInput Methanol Vapor Input (Multiple Stages) MethanolInput->EsterificationColumn WaterRemoval->WaterRemoval Water byproduct CrudeProduct Crude this compound WaterRemoval->CrudeProduct Ester formation Neutralization Neutralization & Washing CrudeProduct->Neutralization Distillation Vacuum Distillation Neutralization->Distillation FinalProduct Pure this compound Distillation->FinalProduct MaleicAnhydridge MaleicAnhydridge MaleicAnhydridge->Preheating

Diagram 1: Industrial production workflow for this compound showing key reaction and purification stages

References

FAQ: Understanding and Managing Maleate Isomerization

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to some frequently asked questions that you might find helpful.

  • Q1: What causes maleate isomers to convert to fumarate? The isomerization from the maleate (Z-isomer) to the fumarate (E-isomer) involves rotating around a carbon-carbon double bond, which is normally restricted. This rotation becomes possible through a catalytic intermediate that temporarily breaks the double bond's pi bond. Common mechanisms include radical-based pathways (e.g., using bromine or thiyl radicals) [1] [2] and acid-catalyzed pathways [1].

  • Q2: I cannot find specific data on Dilauryl Maleate. What should I do? this compound is a specific ester, and its isomerization behavior is likely similar to that of other maleate esters (like dimethyl or diethyl maleate), which are well-studied [1] [3]. The primary difference is the long lauryl alkyl chains, which may influence solubility and reaction rates but not the fundamental mechanism. The strategies below are based on this principle.

  • Q3: What are the key factors that promote or prevent isomerization? Based on the mechanisms, you can control isomerization by managing several factors summarized in the table below.

Factor Promotes Isomerization (Avoid This) Prevents Isomerization (Do This)
Radical Initiators Presence of radical sources (e.g., peroxides, UV light). Add radical inhibitors (e.g., BHT, hydroquinone); store in inert atmosphere.
Light Direct sunlight or UV light [3]. Use amber glassware; store in the dark.
Heat Elevated temperatures [1] [2]. Store and process at low temperatures.
Acids/Bases Presence of acidic or basic conditions [1]. Maintain neutral pH; use buffered solutions if necessary.
Catalytic Impurities Trace metals or thiol-containing molecules can act as catalysts [2]. Use high-purity reagents; consider purification steps to remove catalysts.

Experimental Protocols for Investigation

If you are encountering isomerization as an undesired side reaction in your work, the following experimental approaches can help you identify the cause and develop a mitigation strategy.

Protocol 1: Investigating Radical-Promoted Isomerization

This protocol is adapted from free radical and thiyl radical mechanisms [1] [2].

  • Objective: To determine if your system is susceptible to radical-induced isomerization and to test the efficacy of radical inhibitors.
  • Materials: Your this compound sample, a radical initiator (e.g., AIBN), a radical inhibitor (e.g., BHT), and an inert solvent (e.g., toluene).
  • Methodology:
    • Prepare several sample vials with identical solutions of your compound in the solvent.
    • Vial 1 (Control): Pure compound solution.
    • Vial 2 (Radical Promoted): Add a small amount of radical initiator (e.g., 1 mol% AIBN).
    • Vial 3 (Inhibition Test): Add both the radical initiator and a radical inhibitor (e.g., 1 mol% BHT).
    • Seal the vials and heat them to a mild temperature (e.g., 60°C) for a set period.
    • Monitor the isomer ratio over time using an analytical technique like HPLC (as used for dimethyl maleate) [3] or NMR.
  • Expected Outcome: If Vial 2 shows significant isomerization compared to the control, and Vial 3 shows suppressed isomerization, it confirms a radical pathway is operative. The inhibitor from Vial 3 can then be used as a preventative measure.
Protocol 2: Investigating Acid-Catalyzed Isomerization

This protocol is based on simple acid-catalyzed laboratory methods [1].

  • Objective: To ascertain if acidic conditions in your system are causing the isomerization.
  • Materials: Your this compound sample, a weak acid (e.g., dilute HCl), a base (e.g., sodium bicarbonate), and a solvent.
  • Methodology:
    • Prepare two sample vials.
    • Vial A (Acid Test): Add your compound to the solvent and introduce a small amount of acid.
    • Vial B (Neutralization Control): Add your compound to the solvent with acid, then neutralize with a base.
    • Heat both vials equally (e.g., 40-60°C) and monitor the isomer content.
  • Expected Outcome: Significant isomerization in Vial A but not in Vial B indicates an acid-catalyzed reaction. Ensuring your system remains neutral will prevent this.

Mechanism and Workflow Diagrams

The following diagrams illustrate the general mechanisms of maleate isomerization, which are applicable to your research on this compound.

radical_mechanism Maleate Maleate Radical_Intermediate Radical_Intermediate Maleate->Radical_Intermediate Radical (X•) Addition Radical_Intermediate->Maleate Reversal Radical_Intermediate->Radical_Intermediate Bond Rotation Fumarate Fumarate Radical_Intermediate->Fumarate Radical Elimination

Radical Catalysis Mechanism

prevention_workflow Start Start Problem Isomerization Detected? Start->Problem TestRadicals Test for Radical Pathway (Protocol 1) Problem->TestRadicals Yes Resolved Resolved Problem->Resolved No TestAcid Test for Acid Pathway (Protocol 2) TestRadicals->TestAcid No Change AddInhibitor Add Radical Inhibitor (BHT, Hydroquinone) TestRadicals->AddInhibitor Pathway Confirmed ControlpH Control pH &\nNeutralize TestAcid->ControlpH Pathway Confirmed ReviewStorage Review Storage Conditions: Dark, Cold, Inert Atmos. TestAcid->ReviewStorage Neither Confirmed AddInhibitor->Resolved ControlpH->Resolved ReviewStorage->Resolved

Troubleshooting Workflow

Key Recommendations for Prevention

Based on the available information, here is a consolidated action plan to prevent this compound isomerization:

  • Use Radical Scavengers: Incorporate small amounts of stable radical inhibitors (e.g., BHT at 0.1-1.0%) into your formulations or during synthesis. This is often the most effective strategy for long-term storage.
  • Control the Environment: Store your material in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to heat, light, and oxygen, which can generate radicals.
  • Maintain Neutral pH: Avoid acidic or basic conditions during processing and purification. If necessary, use buffers to ensure a neutral pH environment.
  • Purify to Remove Catalysts: If you suspect trace metals or thiol-containing impurities are catalyzing the reaction, consider purification steps such as column chromatography or distillation.

References

optimize Dilauryl maleate esterification yield

Author: Smolecule Technical Support Team. Date: February 2026

Optimization Parameters & Troubleshooting

The table below summarizes key parameters to optimize for improving esterification yield, common resulting issues, and recommended solutions based on general esterification principles and a study on a closely related compound, dilauryl azelate ester [1].

Parameter Common Issues (Low Yield) Optimization Strategies & Solutions

| Catalyst System | • Slow reaction kinetics • Catalyst deactivation • Product contamination | • Homogeneous Catalysts: High activity but difficult separation [2]. • Solid Acid Catalysts: Reduce corrosion, ease separation (e.g., ion-exchange resins) [3]. • Enzymatic Catalysts (Lipase): High selectivity, mild conditions [1]. | | Temperature Control | • Low temperature: Slow reaction rate • High temperature: Catalyst decomposition/side reactions | • Find optimal window. Lipase-catalyzed dilauryl azelate synthesis optimized at 40–64 °C [1]. • Use advanced heating like Joule heating for efficient, localized heat [4]. | | Reactant Molar Ratio | • Equilibrium limitation • Excess alcohol difficult to remove | • Shift equilibrium by using excess alcohol. Dilauryl azelate used 1:3 to 1:9 mol ratio (acid:lauryl alcohol) [1]. | | Reaction Time | • Incomplete conversion • Product degradation over long times | • Monitor reaction progress. Dilauryl azelate synthesis time studied in 90–450 min range [1]. | | Water Removal | • Reversible reaction equilibrium limits conversion | • Use Dean-Stark apparatus or molecular sieves to remove water [2]. • Joule heating interface catalysis (JIC) can simultaneously heat and separate water [4]. |

Experimental Protocol: Lipase-Catalyzed Esterification

This detailed protocol is adapted from the synthesis of dilauryl azelate ester using lipase [1], which can be directly applied to dilauryl maleate synthesis.

G 1. Reaction Setup 1. Reaction Setup 2. Parameter Optimization 2. Parameter Optimization 1. Reaction Setup->2. Parameter Optimization Add Maleic Acid/Ahydride & Lauryl Alcohol Add Maleic Acid/Ahydride & Lauryl Alcohol 1. Reaction Setup->Add Maleic Acid/Ahydride & Lauryl Alcohol Add Immobilized Lipase Catalyst Add Immobilized Lipase Catalyst 1. Reaction Setup->Add Immobilized Lipase Catalyst Set Temperature & Stirring Set Temperature & Stirring 1. Reaction Setup->Set Temperature & Stirring 3. Reaction Monitoring 3. Reaction Monitoring 2. Parameter Optimization->3. Reaction Monitoring Enzyme Amount (0.05-0.45 g) Enzyme Amount (0.05-0.45 g) 2. Parameter Optimization->Enzyme Amount (0.05-0.45 g) Reaction Time (90-450 min) Reaction Time (90-450 min) 2. Parameter Optimization->Reaction Time (90-450 min) Temperature (40-64°C) Temperature (40-64°C) 2. Parameter Optimization->Temperature (40-64°C) Molar Ratio (1:3-1:9 Acid:Alcohol) Molar Ratio (1:3-1:9 Acid:Alcohol) 2. Parameter Optimization->Molar Ratio (1:3-1:9 Acid:Alcohol) 4. Product Isolation 4. Product Isolation 3. Reaction Monitoring->4. Product Isolation Track Acid Value Track Acid Value 3. Reaction Monitoring->Track Acid Value ANN Model Prediction ANN Model Prediction 3. Reaction Monitoring->ANN Model Prediction Filter to Recover Catalyst Filter to Recover Catalyst 4. Product Isolation->Filter to Recover Catalyst Purify Product (Washing/Distillation) Purify Product (Washing/Distillation) 4. Product Isolation->Purify Product (Washing/Distillation)

Workflow Overview of Lipase-Catalyzed Esterification Optimization

Step 1: Reaction Setup

  • Charge: Combine maleic acid/anhydride and lauryl alcohol in a suitable reactor at the desired molar ratio.
  • Catalyst: Add immobilized lipase catalyst (e.g., from Candida antarctica).
  • Conditions: Set temperature and begin stirring. Conduct reactions under an inert atmosphere like nitrogen to prevent oxidation [2].

Step 2: Parameter Optimization via Design of Experiments (DoE)

  • Use a Central Composite Rotatable Design (CCRD) to efficiently explore the effect of multiple variables [1].
  • Key parameters and their studied ranges from dilauryl azelate synthesis are [1]:
    • Enzyme amount: 0.05 – 0.45 g
    • Reaction time: 90 – 450 min
    • Reaction temperature: 40 – 64 °C
    • Molar ratio of substrates (Acid : Lauryl Alcohol): 1:3 – 1:9 mol

Step 3: Reaction Monitoring & Modeling

  • Monitor Conversion: Track the reaction by measuring the acid value of the mixture. The reaction is complete when the acid value stabilizes at a low level [2].
  • Predict Performance: Employ an Artificial Neural Network (ANN) model. The study found the Incremental Back Propagation (IBP) algorithm with a 4-14-1 network topology (4 inputs, 14 hidden nodes, 1 output) to be optimal for predicting conversion [1].

Step 4: Product Isolation

  • Catalyst Recovery: Filter the reaction mixture to recover the solid lipase catalyst for reuse.
  • Purification: Wash the crude product to remove excess alcohol and catalyst residues. Further purification can be achieved via distillation under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What is the most efficient way to predict the optimal conditions for my specific reactor setup? For complex, multi-variable systems like esterification, Artificial Neural Networks (ANNs) are highly effective. After running a limited set of initial experiments (e.g., using CCRD), an ANN model can learn the non-linear relationships between your input parameters and the yield, accurately predicting the best possible conditions for your setup [1].

Q2: Why would I choose a lipase catalyst over a traditional acid catalyst like sulfuric acid? While sulfuric acid is highly active, lipase catalysts offer significant advantages:

  • Selectivity: Reduces side reactions.
  • Mild Conditions: Lower reaction temperatures save energy and prevent decomposition.
  • Easier Separation: Immobilized enzymes are solid and can be filtered out and reused, simplifying downstream processing and reducing waste [1].

Q3: The reaction seems to have stalled before full conversion. What could be the cause? Esterification is an equilibrium-limited process. The most common cause for a stalled reaction is the buildup of water, which shifts the equilibrium back to the reactants. Ensure you are effectively removing water from the reaction mixture, for example, by using a Dean-Stark apparatus or molecular sieves [2].

Q4: Are there novel heating methods that can improve efficiency? Yes, emerging technologies like Joule heating interface catalytic (JIC) systems show great promise. This method uses an electric current to instantly heat a catalytic surface (e.g., a functionalized covalent organic framework), simultaneously providing heat and actively helping to separate the co-product water. This can break equilibrium limitations and achieve conversions higher than the theoretical limit of conventional heating [4].

Key Takeaways

  • Systematic Optimization is Crucial: Use structured DoE and modeling like ANN to efficiently find optimal conditions for parameters such as catalyst loading, temperature, time, and molar ratio [1].
  • Break the Equilibrium: Actively remove water to drive the reversible reaction toward high-yield product formation [2].
  • Innovative Heating Can Help: Consider advanced methods like Joule heating to significantly boost conversion and energy efficiency [4].

References

Dilauryl Maleate Synthesis & Temperature Control

Author: Smolecule Technical Support Team. Date: February 2026

The synthesis of dilauryl maleate primarily involves the esterification of maleic acid with lauryl alcohol, a reaction that is equilibrium-driven and requires careful temperature management to achieve high conversion rates while minimizing side reactions [1]. The general reaction is:

Maleic Acid + 2 Lauryl Alcohol → this compound + 2 Water [1]

The table below summarizes the key parameters for laboratory-scale synthesis, with temperature being a central factor [1].

Parameter Typical Range Optimal Condition
Temperature 120 - 170 °C 140 - 150 °C
Reaction Time 5 - 8 hours 6 - 7 hours
Molar Ratio (Acid:Alcohol) 1:3 to 1:5 1:4
Catalyst Loading (% w/w) 0.5 - 2.0% 1.0 - 1.5%

The workflow for the synthesis and its critical control points can be visualized as follows:

G Start Start Reaction Setup Catalyst Choose Catalyst System Start->Catalyst TempOptimal Heat to 140-150°C (Optimal Range) Catalyst->TempOptimal Reflux Maintain Reflux & Agitation (300-500 rpm) TempOptimal->Reflux WaterRemoval Continuously Remove Reaction Water Reflux->WaterRemoval Monitor Monitor Reaction Progress (5-8 hrs) WaterRemoval->Monitor End Product: this compound Monitor->End

Detailed Experimental Protocol

Here is a detailed methodology for the laboratory-scale synthesis of this compound via direct esterification, incorporating best practices for temperature control.

Procedure:

  • Charge Reactants: In a round-bottom flask, combine maleic acid and lauryl alcohol in a 1:4 molar ratio [1].
  • Add Catalyst: Introduce the acid catalyst. For sulfuric acid, use 0.5-2.0% w/w of the total reactants. For heterogeneous catalysts like Amberlyst-15, use 2-6% w/w [1].
  • Assemble Apparatus: Fit the flask with a mechanical stirrer, a thermometer, a reflux condenser, and a Dean-Stark apparatus (or a water trap) to remove water [1].
  • Begin Reaction: Heat the reaction mixture with stirring (300-500 rpm) to the optimal temperature range of 140-150°C [1].
  • Maintain and Monitor: Continue heating and stirring for 6-7 hours. The water generated will be collected in the Dean-Stark trap. The reaction's progress can be monitored by the amount of water collected.
  • Purify: Once the theoretical amount of water has been collected or no more water is produced, cool the mixture. The crude product can be purified through techniques like washing, neutralization, and distillation to obtain pure this compound.

Troubleshooting Common Temperature-Related Issues

The table below addresses specific problems you might encounter related to temperature control during the synthesis.

Problem Possible Cause Solution
Low Conversion / Yield Temperature too low; reaction kinetics are slow. Ensure temperature is maintained in the 140-150°C range. Use an excess of lauryl alcohol (e.g., 1:4 molar ratio) to drive the equilibrium [1].
Product Discoloration Temperature is too high, leading to thermal decomposition of the product or reactants. Carefully control the heating and do not exceed 170°C. Using an inert atmosphere (e.g., nitrogen purge) can also help prevent oxidation [1].
Slow Reaction Rate Inefficient heat transfer or insufficient catalyst activity. Ensure proper agitation (300-500 rpm) and verify catalyst integrity. Consider using a more active catalyst like phosphotungstic acid [1].
Water Not Efficiently Removed Reflux system is inefficient, pushing the equilibrium towards reactants. Check the Dean-Stark apparatus setup. Adding a molecular sieve (4-10% w/w) to the reaction mixture can help absorb water and shift the equilibrium [1].

Frequently Asked Questions (FAQs)

Q1: What is the impact of using different catalysts on the required reaction temperature? Different catalysts have varying activities, which can influence the optimal temperature window. The table below compares common catalysts. While temperature remains critical, a highly active catalyst might allow for a slightly lower temperature or shorter reaction time [1].

Catalyst Type Typical Temp. Range Conversion Key Considerations
Sulfuric Acid 140-150 °C 85-90% High activity; requires neutralization & purification [1].
Phosphotungstic Acid 130-140 °C 90-95% Highest activity; cost may be a factor [1].
Amberlyst-15 140-160 °C 80-85% Heterogeneous, recyclable; easier separation [1].

Q2: Can I use maleic anhydride instead of maleic acid as a starting material? Yes. Using maleic anhydride is a common alternative and often proceeds in two stages: a rapid monoesterification followed by a slower esterification to the diester. This method can offer advantages in water management [1].

Q3: Why is continuous water removal so critical for this reaction? The esterification reaction is an equilibrium process. According to Le Chatelier's principle, continuously removing one of the products (water) shifts the equilibrium position to the right, favoring the formation of more this compound ester and significantly increasing the yield [1].

Important Notes on Advanced Context

It's important to be aware of the broader context for this compound:

  • Industrial Processes: On an industrial scale, this synthesis is often carried out in continuous-flow reactors, which provide superior heat and mass transfer, allowing for more precise temperature control and higher efficiency [1].
  • Alternative Applications: Beyond its use as a monomer, this compound is a key component in copolymers used in cosmetics (e.g., This compound/C20 Olefin Copolymer), where it functions as a film-former and emulsion stabilizer [2]. Its derivatives have also been researched for applications like transdermal drug delivery enhancement and the creation of porous polymer sorbents [1] [3].

References

Purification Techniques for Dilauryl Maleate

Author: Smolecule Technical Support Team. Date: February 2026

For an ester like dilauryl maleate, common purification techniques include chromatography and crystallization. The table below summarizes these methods for your evaluation.

Method Typical Application Key Advantages Key Limitations
Flash Chromatography [1] Separation of organic compounds and mixtures. Rapid separation; handles gram-scale quantities; good for removing unreacted starting materials (e.g., lauryl alcohol, maleic anhydride). Requires method development; uses significant solvent.
Column Chromatography [1] Separation and purification of synthetic products. High separation efficiency; scalable from milligram to gram quantities. Time-consuming; requires more solvent than flash chromatography.
Crystallization Purification of solids or waxy substances. Can produce high-purity material; often used as a final polishing step. Requires identification of a suitable solvent system; may require low temperatures for waxy esters.

Troubleshooting Common Purification Issues

Here are some frequently encountered challenges and potential solutions during the purification process.

Q1: My final product has a lower-than-expected melting point or shows multiple spots on a TLC plate. What does this indicate?

  • A: This typically suggests the presence of impurities. The most common contaminants in this compound synthesis are:
    • Unreacted starting materials: Lauryl alcohol or maleic anhydride/acid.
    • Incomplete esterification: Monoester derivatives (e.g., monolauryl maleate).
    • Isomerization: Conversion from the maleate (cis) to the fumarate (trans) form [2].
    • Solution: Optimize your reaction conditions (time, temperature, catalyst) to ensure complete conversion. A preliminary water wash of the crude product can remove some acidic impurities (like unreacted maleic acid) before employing chromatographic methods [2].

Q2: How can I quickly monitor the progress of my purification?

  • A: Thin-Layer Chromatography (TLC) is an excellent tool for quick analysis [3]. While a specific method for this compound was not found, you can develop one by testing different mobile phases. A starting point could be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate (e.g., 9:1 ratio). Spots can be visualized under UV light or by staining with iodine.

Q3: I am struggling to separate this compound from its fumarate isomer. What can I do?

  • A: Separating cis (maleate) and trans (fumarate) isomers can be challenging due to their similar physical properties.
    • Strategy: Fine-tune your chromatographic method. Using a longer chromatography column or a slower solvent gradient can improve resolution. Switching the stationary phase (e.g., from silica gel to silver nitrate-impregnated silica, which can complex with alkenes) may also enhance separation based on the geometry of the double bond.

Method Development & Purity Analysis

For a rigorous and quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Detailed HPLC Methodology for this compound This protocol is adapted from general principles of HPLC analysis of organic esters [4] [3].

  • Objective: To develop a validated HPLC method for the quantification and purity assessment of this compound.
  • Sample Preparation: Dissolve the crude or purified this compound in a suitable organic solvent (e.g., methanol or tetrahydrofuran) at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm membrane filter before injection.
  • Proposed HPLC Conditions:
    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
    • Mobile Phase: A gradient method is recommended. Start with a high percentage of a water-miscible organic solvent (e.g., acetonitrile or methanol) and water.
      • Example Gradient: 80% acetonitrile to 100% acetonitrile over 20 minutes.
    • Flow Rate: 1.0 mL/min.
    • Detection: UV Detector. A wavelength of 210-220 nm is a good starting point for detecting esters with conjugated double bonds [3].
    • Column Temperature: 30-40°C.

The workflow for this analytical method is outlined below.

Start Start Method Development Column Select C18 Column Start->Column MobilePhase Prepare Mobile Phase (e.g., Acetonitrile/Water) Column->MobilePhase Gradient Set Gradient Program MobilePhase->Gradient SamplePrep Prepare Sample Solution Filter (0.45µm) Gradient->SamplePrep Inject Inject Sample SamplePrep->Inject Detect UV Detection (210-220 nm) Inject->Detect Analyze Analyze Chromatogram Identify Main Peak & Impurities Detect->Analyze End Method Finalized Analyze->End

Determining Purity by HPLC:

  • Principle: The area of each peak in the chromatogram is proportional to the amount of the compound [4].
  • Calculation: The purity of this compound can be estimated using the formula: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) × 100
  • Validation: For an official method, you would need to confirm that the this compound peak is pure and not co-eluting with an impurity. This can be investigated using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry), as demonstrated in a study analyzing Fluvoxamine Maleate [3].

References

Dilauryl maleate catalyst Amberlyst ion exchange resin

Author: Smolecule Technical Support Team. Date: February 2026

Catalyst Selection for Dilauryl Maleate Synthesis

The synthesis of this compound involves the esterification of maleic acid (or maleic anhydride) with lauryl alcohol, requiring an acid catalyst [1]. Amberlyst resins are a suitable heterogeneous catalyst for this reaction.

The table below compares two Amberlyst catalysts mentioned in the search results that are relevant for esterification reactions.

Resin Name Amberlyst 15 [2] Amberlyst A21 [3] [4]
Acidity/Basicity Strongly acidic Weakly basic
Functional Group Sulfonic acid [2] Dimethylamino [3]
Matrix Structure Macroreticular (styrene divinylbenzene) [2] Macroporous (styrene divinylbenzene) [3]
Primary Uses Esterification, etherification, olefin hydration [2] Michael additions, conversion of carbonyls to oximes [3] [4]
Suitability for this compound Synthesis Recommended - Strongly acidic catalysts are explicitly mentioned for this synthesis [1]. Not recommended - A21 is a base catalyst and is not suitable for acid-catalyzed esterification.

Experimental Protocol for Laboratory Synthesis

Here is a detailed methodology for synthesizing this compound on a laboratory scale, based on the procedures found in the search results [1].

Workflow Overview

The diagram below outlines the key stages of the laboratory-scale synthesis process.

G start Reaction Setup step1 Heat and Reflux (140-150°C, 6-7 hours) start->step1 step2 Cool Reaction Mixture step1->step2 step3 Filter to Separate Catalyst step2->step3 step4 Purify Product (Wash and Dry) step3->step4 end This compound step4->end

Materials and Setup
  • Reactants: Maleic acid (or maleic anhydride) and lauryl alcohol in a molar ratio of 1:4 [1].
  • Catalyst: Amberlyst 15, loaded at 2-6% of the total weight of the reactants [1].
  • Equipment: A round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a Dean-Stark apparatus, and a heating mantle or oil bath [1].
Step-by-Step Procedure
  • Charge the Reactor: Combine maleic acid, lauryl alcohol, and Amberlyst 15 catalyst in the flask. To drive the reversible reaction forward, add molecular sieves (4-10% by weight of reactants) to absorb the water produced [1].
  • Heat and Reflux: With constant stirring (300-500 rpm), heat the reaction mixture to a temperature between 140-150°C and maintain it under reflux for 6-7 hours [1].
  • Monitor Reaction Progress: Use analytical methods like Thin-Layer Chromatography (TLC) or measure the acid value to track the consumption of reactants and determine when the reaction is complete.
  • Cool and Filter: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the mixture to separate the solid Amberlyst 15 catalyst from the liquid crude product [1].
  • Purify the Product: The crude this compound is washed, dried, and may be further purified. The recovered Amberlyst 15 catalyst can be regenerated and reused [1].

Frequently Asked Questions

Q1: Why is my conversion rate of this compound low?

  • Insufficient catalyst: Ensure the Amberlyst 15 loading is between 2-6% of the reactant weight [1].
  • Sub-optimal temperature: The reaction temperature should be maintained between 140-150°C. Lower temperatures significantly slow the reaction rate [1].
  • Incorrect stoichiometry: Use an excess of lauryl alcohol (a 1:4 molar ratio of acid to alcohol is typical) to push the equilibrium toward the product [1].
  • Water accumulation: Ensure your Dean-Stark apparatus or molecular sieves are effectively removing water from the reaction. Accumulation of water reverses the reaction, lowering yield [1].

Q2: Can I reuse the Amberlyst catalyst, and how do I regenerate it? Yes, a key advantage of Amberlyst 15 is its reusability. After the reaction, separate the resin by filtration, wash it thoroughly with a solvent like methanol or acetone to remove any organic residues, and then dry it. The search results note that the resin has "excellent physical, thermal and chemical stability," which supports its reuse over multiple cycles [2].

Q3: The reaction mixture is too viscous. How can I improve mixing?

  • Use a solvent: The protocol can be performed with a solvent (e.g., toluene, 40-60% w/w) to reduce viscosity and improve mass transfer [1].
  • Optimize agitation: Ensure your stirrer is operating at an adequate speed (300-500 rpm). Inefficient mixing can create diffusion limitations, especially with a heterogeneous catalyst [1].

Q4: What personal protective equipment (PPE) is required when handling these materials? While the search results do not specify PPE for Amberlyst 15, they do for the basic Amberlyst A21, which includes eyeshields, gloves, and a type N95 respirator [3]. As a general lab practice, you should wear appropriate gloves, safety glasses, and a lab coat when handling all chemicals and catalysts.

Troubleshooting Common Problems

Problem Possible Causes Suggested Solutions
Low Yield Incorrect temperature, unbalanced stoichiometry, inefficient water removal, insufficient catalyst [1]. Verify heater calibration, use excess alcohol, check Dean-Stark apparatus, ensure correct catalyst loading [1].
Slow Reaction Rate Temperature too low, poor mixing, catalyst deactivation [1]. Increase temperature to optimal range (140-150°C), increase stirrer speed (300-500 rpm), regenerate or replace catalyst [1].
Product Purity Issues Incomplete reaction, side reactions, insufficient purification. Monitor reaction with TLC, ensure temperature does not exceed recommended range to minimize side products, optimize washing steps during purification.

References

Understanding Molecular Sieves for Water Removal

Author: Smolecule Technical Support Team. Date: February 2026

Molecular sieves are crystalline aluminosilicates (zeolites) with a uniform, microporous structure that allows them to selectively adsorb molecules based on size and polarity [1]. Their strong affinity for water makes them excellent for deep drying, capable of reducing water content to less than 1 ppm in some applications [2].

For researchers, the key to success is selecting the correct type of molecular sieve and following a proper activation and usage protocol.

Selecting the Right Molecular Sieve

Choosing the appropriate molecular sieve type is the most critical step. The right choice depends on the molecular size of the substance you are drying to ensure water is adsorbed without adsorbing the desired product.

The table below summarizes the common types used for water removal:

Molecular Sieve Type Pore Size (Å) Key Characteristics & Selectivity Recommended Application in Your Context
3A 3 Highly selective for water only; excludes larger molecules [2] [3]. Preferred choice for drying most organic solvents, especially polar solvents like ethanol and methanol. It should be your first candidate for testing with dilauryl maleate.
4A 4 Adsorbs water, ammonia, and CO₂ [2]. Stronger water capacity than 3A [3]. Use if you are certain water is the only small molecule present, as it may co-adsorb other small molecules from your reaction mixture.
13X 10 High adsorption capacity; used for larger molecules [2]. Not recommended for standard dehydration, as it will adsorb many organic compounds besides water.

For your work with this compound, a 3A molecular sieve is highly recommended to start with. Its pore size is perfect for admitting water molecules (kinetic diameter ~2.6 Å) while excluding larger molecules, thus preventing the unwanted adsorption of your reactant or product [2] [4].

Experimental Protocol: Using Molecular Sieves

Follow this detailed workflow to effectively use molecular sieves in your experiments. The process involves activation, addition to your reaction mixture, and monitoring.

cluster_workflow Molecular Sieve Experimental Workflow Start Start: Prepare Molecular Sieves Step1 1. Activation (Regeneration) Start->Step1 Start->Step1 Step1a Heat to 200°C - 350°C under vacuum or dry nitrogen purge for 3-8 hours Step1->Step1a Step1->Step1a Step2 2. Cool Under Inert Atmosphere Step1a->Step2 Step1a->Step2 Step3 3. Add to Reaction Mixture Step2->Step3 Step2->Step3 Step4 4. Monitor Water Content Step3->Step4 Step3->Step4 Step5 5. Separate and Regenerate Step4->Step5 Step4->Step5 End Sieves ready for reuse or disposal Step5->End Step5->End

Key Experimental Details
  • Activation (Step 1): This is a crucial step. Fresh or spent molecular sieves must be activated to remove adsorbed water and contaminants [5] [6]. The energy required for desorption is typically provided by thermal regeneration (Temperature Swing Adsorption - TSA) [7] [5].

    • Temperature: Heat to 200°C - 350°C for types 3A, 4A, and 13X. Always consult manufacturer specifications, as exceeding the maximum temperature can cause permanent structural damage [5].
    • Environment: Perform under a continuous flow of dry inert gas (e.g., nitrogen) or under vacuum to sweep away the desorbed water vapor. Never cool hot sieves (>100°C) in a humid atmosphere, as this causes immediate re-adsorption and can damage the sieve structure [5].
    • Duration: The heating and "soak" phase typically takes 3 to 8 hours, depending on the quantity of sieves [5].
  • Addition and Monitoring (Steps 3 & 4): Add the activated, cooled sieves directly to your reaction vessel. The time to reach the desired dryness depends on factors like flow rate, temperature, and the initial water content [6]. Monitor the reaction to detect breakthrough—when the sieves become saturated and can no longer adsorb water [6].

Troubleshooting Common Issues

The table below outlines common problems you might encounter and their solutions.

Problem Possible Cause Troubleshooting Tips
Short Bed Life / Early Breakthrough [6] Sieve saturation occurring faster than expected. Check feed for high contaminant load; Ensure proper regeneration; Confirm sieve type is suitable for application.
Reduced Adsorption Capacity [6] Sieves not working as effectively as before. Evaluate regeneration process (temp/time/purge gas); Look for poisoning by heavy hydrocarbons or other contaminants; Sieves may be at end of lifecycle.
Pressure Drop [6] Significant pressure difference across the sieve bed. Inspect bed for physical damage or clogging from fine particles (attrition); Ensure the bed is properly packed to avoid channeling.
Heating During Use The adsorption process is exothermic. This is a normal characteristic of molecular sieves as water is trapped, releasing heat [6].

Important Technical Considerations

  • Regeneration and Reuse: Molecular sieves are valued for their reusability. They can be regenerated through the TSA process described above [5] [6].
  • Compatibility Warning: Be aware that molecular sieves can be poisoned by certain contaminants. Oils, heavy hydrocarbons, or mercaptans can adsorb irreversibly, blocking pores permanently and requiring replacement [5]. Pre-filtration of your mixture may be necessary.

I hope this technical guide provides a solid foundation for your work. Since specific data on this compound is unavailable, you may need to adapt these general principles.

References

Dilauryl Maleate: Basic Information

Author: Smolecule Technical Support Team. Date: February 2026

For reference in your experimental work, here are the key identifiers and properties of dilauryl maleate.

  • CAS Number: 2915-52-8 [1] [2]
  • Molecular Formula: C₂₈H₅₂O₄ [1] [2]
  • Molecular Weight: 452.7 g/mol [1]

The following table summarizes its known physical properties [2]:

Property Value
Boiling Point 521.8 °C at 760 mmHg
Flash Point 245.2 °C
Density 0.921 g/cm³
Vapor Pressure 5.52E-11 mmHg at 25°C
Refractive Index 1.463

Stability Assessment & Methodologies

While direct stability data for this compound is lacking, you can establish its stability profile using forced degradation studies, a standard methodology in pharmaceutical development [3]. The core principle is to subject the compound to exaggerated stress conditions and use a stability-indicating method (like HPLC) to monitor for degradation products.

The workflow below outlines the general process for conducting these studies.

Start Start: Stability Assessment Stress Subject API to Forced Degradation Start->Stress Cond1 Acidic Hydrolysis (e.g., 1M HCl) Stress->Cond1 Cond2 Basic Hydrolysis (e.g., 0.01N NaOH) Stress->Cond2 Cond3 Oxidative Stress (e.g., 0.3% H₂O₂) Stress->Cond3 Cond4 Thermal Stress (e.g., 105°C) Stress->Cond4 Cond5 Photolytic Stress (UV Light) Stress->Cond5 Analyze Analyze Samples via HPLC Compare Compare Chromatograms with Stressed Samples Analyze->Compare Validate Method Validated as Stability-Indicating Compare->Validate Cond1->Analyze Cond2->Analyze Cond3->Analyze Cond4->Analyze Cond5->Analyze

Detailed Experimental Protocol for Forced Degradation

This protocol is adapted from a published study on another maleate compound, flupirtine maleate, and can serve as a template for investigating this compound [3].

1. Preparation of Stock Solution

  • Accurately weigh about 10 mg of this compound.
  • Transfer to a 10 mL volumetric flask and dissolve, then dilute to mark with an appropriate solvent (e.g., methanol) to create a stock solution of 1000 µg/mL [3].

2. Stress Conditions to Apply

  • Acidic Hydrolysis: Prepare stress solution using 1 mL of stock solution and 1 mL of 1M HCl. Withdraw samples at intervals (e.g., 30 min, 1, 3, 6 hours) and neutralize with 0.01M NaOH before analysis [3].
  • Basic Hydrolysis: Prepare stress solution using 1 mL of stock solution and 1 mL of 0.01N NaOH. Withdraw samples at intervals and neutralize with 0.01M HCl before analysis [3].
  • Oxidative Stress: Prepare stress solution using 1 mL of stock solution and 1 mL of 0.3% hydrogen peroxide (H₂O₂). Withdraw samples at intervals for analysis [3].
  • Thermal Stress: Spread the solid this compound as a thin layer in a petri dish and heat in an oven at 105°C. Withdraw samples at 0, 3, 6, 12, and 24 hours for analysis [3].
  • Photolytic Stress: Expose a solid sample or solution of this compound to UV radiation in a photostability chamber according to ICH guidelines (e.g., 1.2 million lux-hours) [3].

3. HPLC Analysis of Degradation

  • After degradation, dilute all samples with the mobile phase to a consistent concentration (e.g., 50 µg/mL).
  • Analyze using a developed RP-HPLC method. An example method from literature uses:
    • Column: C18 (e.g., 250 mm × 4.6 mm, 5µm)
    • Mobile Phase: Methanol:Water (80:20, v/v) with 0.2% triethylamine, pH adjusted to 3.0-3.1
    • Flow Rate: 1.0 mL/min
    • Detection: PDA detector at 254 nm
    • Injection Volume: 20 µL [3]

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical reaction used to synthesize this compound? It is primarily synthesized via the esterification of maleic acid with lauryl alcohol. This reaction requires an acid catalyst and is typically performed under reflux conditions to drive the equilibrium toward product formation by removing water [1]. Maleic Acid + 2 Lauryl Alcohol → this compound + 2 Water

Q2: What are the main applications of this compound in research and industry? Based on the available information, its applications include:

  • Polymer Production: Used as a monomer in synthesizing polyesters and other polymers [1].
  • Surfactants & Emulsifiers: Acts as an emulsifier and stabilizer in cosmetic and personal care formulations [1].
  • Lubricants: Incorporated into lubricating compositions to reduce friction and wear [1].

Q3: What is a stability-indicating method (SIAM), and why is it critical? A stability-indicating assay method (SIAM) is a validated analytical procedure that can accurately and reliably measure the active ingredient without interference from degradation products, excipients, or other potential impurities. It is a regulatory requirement to prove that the method is "stability-indicating," meaning it can detect changes in the active ingredient's potency over time [3].

Troubleshooting Common Scenarios

Scenario Possible Cause Suggested Action
Low conversion during synthesis Inefficient catalyst, incorrect stoichiometry, or inadequate water removal [1]. Optimize catalyst type/loading (e.g., phosphotungstic acid, Amberlyst resins). Use a 1:4 molar ratio of acid to alcohol. Use a Dean-Stark apparatus or molecular sieves [1].
Multiple unknown peaks in HPLC Significant degradation under stress conditions [3]. Identify and characterize major degradation products (D1, D2, etc.) using techniques like NMR and mass spectrometry to understand degradation pathways [3].
Poor peak shape in HPLC Interaction with residual silanols on the column [3]. Add a masking agent like 0.2% triethylamine to the mobile phase and adjust pH to 3.0-3.1 to improve peak shape [3].

Key Recommendations for Researchers

  • Establish a Baseline: Since specific stability data is not publicly available, your first step should be to conduct forced degradation studies on your specific batch of this compound to establish its stability profile.
  • Focus on Hydrolysis: Given that this compound is a diester, it is particularly susceptible to hydrolytic degradation (both acidic and basic). Ensure your stability studies and storage conditions (e.g., use of desiccants) adequately address this risk [3].
  • Storage Advice: Based on its high boiling point and low vapor pressure, it is stable at room temperature. However, due to its ester functionality, it should be stored in a cool, dry place, away from moisture and strong acids/bases. Although not specified in the results, storing in an airtight container is generally recommended for chemicals.

References

handling Dilauryl maleate low temperature

Author: Smolecule Technical Support Team. Date: February 2026

Technical Data for Diallyl Maleate

The following table summarizes key physical properties of Diallyl maleate that are critical for its handling in a laboratory setting [1] [2].

Property Value / Description
CAS Number 999-21-3 [1]
Molecular Formula C10H12O4 [1]
Physical State Clear, colorless liquid [1]
Odor Pungent [1]
Melting Point -47 °C (-52.6 °F) [1] [2]
Boiling Point 106-116 °C at 4 mmHg [1] [2]
Density 1.074 g/mL at 20 °C [1] [2]
Flash Point 121 °C (249.8 °F) (closed cup) [2]
Recommended Storage 2-8°C (35.6-46.4 °F) [1] [2]
Water Solubility 151.2 mg/L at 25 °C [1]
Vapor Pressure 4 mmHg at 25 °C [1] [2]
Vapor Density 6.6 (vs air) [1] [2]

Troubleshooting: Low Temperature & Storage Handling

Here are answers to common questions regarding the low-temperature handling of Diallyl maleate.

Q1: What are the primary considerations for storing Diallyl maleate?

Diallyl maleate should be stored at cold temperatures between 2-8°C [1] [2]. This is primarily to prevent its self-polymerization over time. The monomer is typically supplied with a stabilizer, such as Hydroquinone (HQ), to inhibit premature polymerization [1].

Q2: What happens to Diallyl maleate when it is cooled to its melting point?

The melting point of Diallyl maleate is -47 °C [1] [2]. When cooled to this temperature, the liquid will solidify. This extremely low freezing point means the material will remain a liquid in standard laboratory freezer conditions (-20 °C). Handling the substance at very low temperatures requires protection against cryogenic burns and the use of materials compatible with such temperatures.

Q3: How should I handle Diallyl maleate if it has been stored in a cold environment?

When removing the compound from cold storage, moisture condensation on the container can be an issue. Allow the sealed container to warm to ambient temperature in a fume hood before opening to prevent water absorption and to minimize exposure to vapors. The pungent odor and vapor pressure indicate that inhalation is a concern [1].

Safety and Handling Protocols

Personal Protective Equipment (PPE) The recommended personal protective equipment includes eyeshields, faceshields, gloves, and type ABEK respirator filters [2].

Hazard Classification Diallyl maleate is classified with the following hazard statements [1] [2]:

  • Acute Tox. 3 Oral (H301): Toxic if swallowed.
  • Skin Irrit. 2 (H315): Causes skin irritation.
  • Eye Irrit. 2 (H319): Causes serious eye irritation.
  • STOT SE 3 (H335): May cause respiratory irritation.

Experimental Workflow for Polymer Plate Preparation

The following diagram outlines a general experimental workflow for casting polymer plates using Diallyl maleate, based on a research procedure [3].

G Start Start: Prepare Materials A Mix liquid reactants: - Diallyl maleate (DAM) - Allyl diglycyl carbonate (ADC) - Initiator (IPP) Start->A B Degas mixture (to remove oxygen) A->B C Transfer to mold B->C D Cure with controlled temperature history C->D E Demold polymer plate D->E End End: Characterize plate E->End

Detailed Methodology [3]:

  • Materials Preparation: Diallyl maleate (DAM), co-monomer (e.g., Allyl diglycol carbonate, ADC), and a polymerizing initiator (e.g., Diisopropyl peroxy dicarbonate, IPP) are used. These materials are often stored separately at approximately -20°C prior to use to prevent self-polymerization.
  • Mixing and Degassing: The liquid constituents are mixed. The mixture is then degassed to remove dissolved oxygen, which can interfere with the polymerization reaction.
  • Molding and Curing: The degassed mixture is transferred into a mold. The polymerization ("curing") is carried out under a carefully controlled temperature program. Research indicates different curing "histories" can be used (e.g., high-temperature fast cure, or low-temperature long-duration cure) which affect the final polymer's properties, such as hardness and suitability for etching.
  • Post-Processing: After curing is complete, the solid polymer plate is demolded. It may then be subjected to characterization or further experimental procedures.

Key Takeaways for Researchers

  • The provided data and protocols are for Diallyl maleate, not Dilauryl maleate. Please verify the correct compound for your research.
  • The low melting point (-47°C) means Diallyl maleate remains liquid in most lab cold storage, simplifying handling but requiring careful temperature control to prevent polymerization.
  • The primary low-temperature challenge is storage at 2-8°C for stability, not managing a solid-state phase change under common conditions.

References

Understanding Dilauryl Maleate as a Wax Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is dilauryl maleate and how does it function as a wax inhibitor? this compound is a chemical compound known to act as a wax inhibitor or pour point depressant in crude oil. Its primary function is to prevent the formation and deposition of wax crystals, which can block pipelines and impede flow [1].

It is typically synthesized as part of a copolymer. A common and effective formulation is a copolymer reaction between maleic anhydride and a long-chain 1-olefin (e.g., 1-octadecene). The resulting polymer is then esterified to create the final inhibitor, such as this compound [1]. The mechanism involves the inhibitor molecule incorporating into the growing wax crystals, disrupting their structure and preventing them from forming a rigid network that would cause the oil to gel or deposit on pipe walls [2].

Q2: During a cold finger experiment, my wax deposit remains soft and does not form a hard crust. Is the inhibitor working? Yes, this is a sign that the inhibitor is likely working. Effective inhibitors like this compound do not always prevent the initial crystallization of wax. Instead, they modify the crystal shape, resulting in a softer, less adhesive deposit that is more easily removed by the shear force of the flowing oil [2]. You can quantify this effect by measuring the hardness of the deposit and comparing it to a control experiment with no inhibitor.

Q3: I am testing a new crude oil sample, and my inhibitor seems ineffective. What factors should I investigate? The effectiveness of a wax inhibitor is highly dependent on the specific composition of the crude oil. Key factors to investigate include:

  • Wax Content and Carbon Number Distribution: The inhibitor must be matched to the predominant chain lengths of the n-paraffins in the oil [2].
  • Presence of Asphaltenes: Recent molecular dynamics simulations show that asphaltenes can also inhibit wax crystal formation by disrupting the orderly arrangement of wax molecules. The interaction between your inhibitor and the native asphaltenes could be a factor [3].
  • Shear Rate: The efficiency of inhibitor removal is influenced by the shear rate at the pipe or deposit wall.

The table below summarizes the quantitative effect of shear rate on the performance of different inhibitor types, demonstrating that an optimal shear rate exists for maximum deposit reduction [2].

Shear Rate (rpm) Wax Deposit Trend (General) Performance of EVA Inhibitor Key Takeaway
0 - 400 rpm Significant decrease 33.33% reduction at 400 rpm Increased shear improves deposit removal
~400 rpm Minimum deposit observed Strongest effect Optimal performance at intermediate shear
600 rpm Slight increase Performance decreases Very high shear can reduce effectiveness

Experimental Protocol: Cold Finger Testing

The cold finger test is a standard method for evaluating wax inhibitors. Here is a detailed protocol based on the search results [2].

1. Objective: To determine the effectiveness of this compound (or other inhibitors) in reducing wax deposition under controlled temperature and shear conditions.

2. Materials:

  • Cold finger apparatus (see workflow diagram below)
  • Temperature-controlled water bath (capable of at least 50°C)
  • Cooling bath circulation system (capable of ~5°C)
  • Crude oil sample (pre-characterized for WAT and pour point)
  • Inhibitor solution (e.g., this compound copolymer in solvent)
  • Analytical balance

3. Method:

  • Step 1: Preparation. Dissolve the inhibitor in a suitable solvent (e.g., cyclohexane) to prepare a stock solution (e.g., 400 ppm). Condition 300 mL of crude oil in an oven above its Wax Appearance Temperature (WAT) for 1 hour to re-dissolve any wax.
  • Step 2: Setup. Place the conditioned oil in the test jar. Set the hot water bath to a temperature above the WAT (e.g., 50°C) to simulate the bulk oil temperature. Set the cold finger temperature to a value below the WAT (e.g., 5°C) to simulate the pipeline wall.
  • Step 3: Experiment. Start the impeller to achieve the desired shear rate (e.g., between 200-600 rpm). Run the experiment for a standard duration (e.g., 2 hours).
  • Step 4: Analysis. Carefully remove the cold finger, scrape off the entire wax deposit, and weigh it.

4. Calculation: Calculate the Paraffin Inhibition Efficiency (PIE) using the formula: PIE (%) = [(W_f - W_t) / W_f] * 100 Where W_f is the weight of wax deposit from a test without inhibitor, and W_t is the weight of wax deposit from a test with inhibitor [2].

The following diagram illustrates the experimental workflow and the mechanism of wax inhibition.

cold_finger_workflow Start Start PF1 Prepare Inhibitor Solution Start->PF1 PF2 Condition Crude Oil (Heat > WAT) PF1->PF2 EXP1 Set Temperatures (Hot Bath ~50°C, Cold Finger ~5°C) PF2->EXP1 EXP2 Set Shear Rate (200-600 rpm) EXP1->EXP2 EXP3 Run Experiment (2 hours) EXP2->EXP3 A1 Collect & Weigh Wax Deposit EXP3->A1 InhibitorMech Inhibitor Action: Disrupts Wax Crystal Growth EXP3->InhibitorMech WaxProblem Wax Problem: Crystals form network & deposit EXP3->WaxProblem C1 Calculate Inhibition Efficiency (PIE) A1->C1 End End C1->End

Proposed Troubleshooting Guide

Based on the gathered information, here is a logical framework for diagnosing common problems when testing wax inhibitors.

troubleshooting_guide Start Poor Inhibition Results Q1 Is deposit hard or soft? Start->Q1 Q2 Is PIE low at all shear rates? Q1->Q2 Hard Q3 Was crude oil properly conditioned above WAT? Q1->Q3 Little/No Deposit A1 Inhibitor is likely working. Deposit is easier to remove via shear flow. Q1->A1 Soft A2 Inhibitor mismatch. Reformulate polymer chain length to match wax content. Q2->A2 Yes A3 Check shear rate. Optimum is often at intermediate rates. Q2->A3 No A4 Problem: Pre-existing wax seeds acted as nucleation sites. Repeat conditioning. Q3->A4 Unsure/No

References

Monolayer Stability: Dilauryl Maleate vs. Dilauryl Fumarate

Author: Smolecule Technical Support Team. Date: February 2026

The quantitative data below is summarized from a 1944 study that investigated the properties of pure and mixed monolayers of these two compounds [1].

Compound Molecular Formula Molecular Weight (g/mol) Average Area per Molecule (Ų) Collapse Pressure (dynes/cm)
Dilauryl Maleate ( C_{28}H_{52}O_4 ) 452.71 [2] [3] 66 [1] 42.5 [1]
Dilauryl Fumarate Information not available in search results Information not available in search results 55 [1] 46.5 [1]

Experimental Protocol of the Cited Study

The data in the table above was generated using a Langmuir trough method to study monolayers at the air-water interface [1]. Here is a generalized workflow of the key steps involved:

start Prepare Lipid Solution step1 Spread Solution on Water Subphase start->step1 step2 Wait for Solvent Evaporation step1->step2 step3 Compress Trough Barrier step2->step3 step4 Measure Surface Pressure (π) step3->step4 step5 Calculate Molecular Area (A) step4->step5 step6 Generate π-A Isotherm step5->step6 cond1 Pressure Stable? step6->cond1 step7 Identify Collapse Point cond1->step3 No, Continue Compression cond1->step7 Yes

The collapse pressure is a critical parameter read from the resulting graph, representing the point at which the tightly packed monolayer structure mechanically fails [1].

Interpretation of the Data

  • Stability and Packing Efficiency: The higher collapse pressure of dilauryl fumarate (46.5 dynes/cm) indicates it forms a more stable and rigid monolayer than this compound (42.5 dynes/cm) [1].
  • Molecular Area and Structure: The smaller molecular area of the fumarate isomer (55 Ų vs. 66 Ų) suggests a more efficient and condensed packing at the interface [1]. This difference is fundamentally due to molecular geometry.

Structural Basis for Stability Difference

The primary reason for the superior stability of dilauryl fumarate lies in the spatial configuration of the two compounds, as illustrated below.

cis This compound (Cis) prop1 Bent 'kinked' molecular shape cis->prop1 trans Dilauryl Fumarate (Trans) prop2 Linear, straight molecular shape trans->prop2 result1 Less efficient packing Lower stability monolayer prop1->result1 result2 Tighter, more ordered packing Higher stability monolayer prop2->result2

The linear structure of the trans-configured fumarate allows molecules to pack closer together, leading to stronger van der Waals interactions and a mechanically stronger film [1].

Important Limitations and Future Research

  • Historical Data: The core comparative data is from 1944 [1]. While the fundamental structure-property relationship is reliable, modern measurement techniques may yield slightly different absolute values.
  • Limited Modern Context: The search results do not contain recent, dedicated studies on these specific compounds. Current research on similar lipid monolayers is often focused on their application in drug delivery systems (e.g., Lipid Nanoparticles or LNPs) [4] and less on fundamental physicochemical comparisons of simple diesters.

References

Dilauryl maleate trans isomer cis configuration

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Cis-Trans Isomerism

The core difference between cis and trans isomers lies in the spatial arrangement of atoms around a rigid bond, most commonly a carbon-carbon double bond [1] [2]. This difference, while seemingly small, can lead to significant changes in a molecule's physical properties and biological activity [1] [3].

  • In Alkenes: In molecules with a double bond, the cis isomer has its substituent groups on the same side, while the trans isomer has them on opposite sides [1] [2]. This restricts rotation and locks the molecule in a specific configuration.
  • In Cyclic Compounds: A similar phenomenon occurs in ring structures, where rotation around carbon-carbon bonds is also restricted. Here, substituents can be either on the same side (cis) or opposite sides (trans) of the ring plane [2] [4].

The diagram below illustrates how this restricted rotation leads to different isomeric structures.

Root Restricted Rotation Cause1 Double Bond (No rotation due to pi bond) Root->Cause1 Cause2 Ring Structure (Locked geometry) Root->Cause2 Outcome Result: Geometric (Cis-Trans) Isomers Cause1->Outcome Cause2->Outcome Cis Cis Isomer - Groups on SAME side - Often bent shape - Higher boiling point - Lower melting point Outcome->Cis Trans Trans Isomer - Groups on OPPOSITE sides - Often linear shape - Lower boiling point - Higher melting point Outcome->Trans

General Principles for Comparison

Based on the established chemical principles, here are the general property differences you would typically investigate for dilauryl maleate isomers. Note that these are trends, and the exact values must be determined experimentally for the specific compound.

Property Cis Isomer (Expected) Trans Isomer (Expected) Underlying Principle
Molecular Shape & Polarity Bent structure; net dipole moment [1] [2] More linear structure; no net dipole (or canceled) [1] [2] Cis arrangement often prevents dipole cancellation.
Boiling Point Higher [1] [2] Lower [1] [2] Greater polarity in cis isomers leads to stronger intermolecular forces.
Melting Point & Solubility Lower melting point; higher solubility in polar solvents [1] Higher melting point; lower solubility [1] Less symmetrical cis isomers pack less efficiently in a crystal lattice.
Stability Generally less stable [1] Generally more stable [1] Trans isomer often has reduced steric strain between groups.
Biological Activity Can be drastically different (e.g., Cisplatin vs. Transplatin) [1] [3] Can be drastically different and often inactive [1] [3] Specific 3D shape is critical for interacting with biological targets.

Suggested Experimental Approaches

To build the comparison guide you need, here are key experimental protocols used to characterize geometric isomers, drawn from general analytical chemistry and the search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To determine the configuration (cis or trans) around the double bond.
  • Protocol: Acquire ( ^1\text{H} ) NMR spectrum of the compound in a deuterated solvent. For protons on the carbons of the double bond (vicinal coupling), the coupling constant (( ^3J_{HH} )) is a key identifier [1].
    • Trans isomers typically have a larger coupling constant (12–18 Hz).
    • Cis isomers typically have a smaller coupling constant (0–12 Hz).
Tubulin Polymerization Inhibition Assay
  • Purpose: To evaluate potential anticancer activity by assessing the disruption of microtubule function, a mechanism of compounds like phenstatin [5].
  • Protocol:
    • Prepare: Purified tubulin protein and a suitable buffer (e.g., GTP-containing PEM buffer).
    • Incubate: Mix the tubulin with the test isomer (cis or trans this compound) and a vehicle control.
    • Monitor: Measure the increase in turbidity (optical density at 340 nm) over time at 37°C.
    • Analyze: Compare the rate and extent of polymerization. Active inhibitors will show a decreased rate and final extent of polymerization compared to the control [5].
Cell-Based Antiproliferative Activity
  • Purpose: To determine the biological potency of the isomers in inhibiting cancer cell growth.
  • Protocol:
    • Culture Cells: Use relevant cancer cell lines (e.g., MCF-7 for breast cancer) [5].
    • Treat: Expose cells to a range of concentrations of each isomer for a set period (e.g., 72 hours).
    • Assay Viability: Use a colorimetric assay like MTT to measure cell viability after treatment.
    • Calculate IC(_{50}): Determine the concentration that inhibits cell growth by 50%. A lower IC(_{50}) indicates higher potency [5].

The workflow below outlines the logical relationship and assessment methods for these key experiments.

Start Cis / Trans Isomers of this compound NMR NMR Spectroscopy Start->NMR Tubulin Tubulin Polymerization Assay Start->Tubulin Cell Cell-Based Antiproliferative Assay Start->Cell Config Output: Configuration (Cis or Trans Confirmation) NMR->Config Mech Output: Mechanism of Action (Microtubule Disruption) Tubulin->Mech Potency Output: Biological Potency (IC₅₀ Value) Cell->Potency

References

Dilauryl maleate alkyl chain length effect

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Properties of Maleate Esters

The table below summarizes key properties of dilauryl maleate alongside other alkyl maleate esters, highlighting the impact of alkyl chain length. Data is primarily derived from technical synthesis information [1].

Table: Comparison of Maleate Ester Properties by Alkyl Chain Length

Compound Name Alkyl Chain Length Molecular Formula Molecular Weight (g/mol) Key Properties and Applications
This compound C12 C28H52O4 452.7 Two long-chain lauryl groups; amphiphilic; used in polymers, surfactants, lubricants [1].
Didecyl Maleate C10 C24H46O4 398.6 Intermediate chain length; similar applications to this compound [1].
Dioctyl Maleate C8 C22H42O4 370.6 Shorter alkyl chains; results in lower viscosity compounds [1].
Diethyl Maleate C2 C10H18O4 202.25 Small molecular size; more volatile [1].
Dimethyl Maleate C1 C6H10O4 174.15 Smallest size; higher polarity [1].

The longer alkyl chains in this compound contribute to distinct physical properties, including lower volatility and higher hydrophobicity compared to shorter-chain analogs like diethyl or dimethyl maleates [1].

Synthesis and Experimental Protocol

The primary method for synthesizing this compound is the acid-catalyzed esterification of maleic acid with lauryl alcohol [1]. The following workflow and detailed protocol outline the process.

G start Reaction Setup step1 Charge Reactants: - Maleic Acid - Lauryl Alcohol (excess) start->step1 step2 Add Catalyst: - H₂SO₄ or - Amberlyst Resin step1->step2 step3 Heat Reaction (140-150°C) under Reflux step2->step3 step4 Remove Water (Dean-Stark apparatus) step3->step4 step4->step3 5-8 hours step5 Cool and Neutralize step4->step5 step6 Purify Product step5->step6 end This compound step6->end

Detailed Experimental Methodology for Laboratory-Scale Synthesis [1]:

  • Reaction Setup: Assemble a reactor equipped with a mechanical stirrer, thermometer, reflux condenser, and a Dean-Stark apparatus to remove water.
  • Charge Reactants: Add maleic acid and lauryl alcohol in a molar ratio between 1:3 to 1:4 (acid to alcohol). The excess alcohol drives the equilibrium towards ester formation.
  • Add Catalyst: Introduce an acid catalyst.
    • Homogeneous Catalyst: Sulfuric acid (0.5-2.0% w/w of total reactants).
    • Heterogeneous Catalyst: Ion-exchange resin like Amberlyst-15 or Amberlyst-131H+ (2-6% w/w of reactants). These offer easier separation and reusability.
  • Reaction Execution: Heat the reaction mixture to a temperature between 140-150°C under constant stirring (300-500 rpm) for 5-8 hours. The water formed as a by-product is continuously separated and removed.
  • Product Isolation: After the reaction is complete, cool the mixture.
    • If a homogeneous catalyst was used, it requires neutralization followed by washing with water.
    • If a heterogeneous catalyst was used, it can be simply filtered off.
  • Purification: The crude product can be further purified through techniques like distillation to remove excess alcohol or recrystallization.

The Broader Principle of Alkyl Chain Tuning

The properties of this compound are a specific example of a general principle in molecular design: alkyl chain engineering. Studies across various chemical domains confirm that alkyl chain length is a critical parameter for tuning material properties [2] [3] [4].

  • Thermal Properties: In ionic liquids and organic semiconductors, longer alkyl chains can increase melting temperature but may decrease short-term thermal stability [2] [3].
  • Toxicity: For ionic liquids and bioactive molecules like alkyl gallates, longer, more lipophilic alkyl chains often correlate with increased toxicity or antimicrobial activity [3] [4].
  • Solubility & Self-Association: Longer chains decrease water solubility but can promote self-association into aggregates or micelles beyond a critical length, which can affect biological activity and application performance [4].

References

Dilauryl maleate polymer vs other plasticizers

Author: Smolecule Technical Support Team. Date: February 2026

Plasticizer Comparison at a Glance

The table below synthesizes available data for plasticizers that are commonly discussed as alternatives in the literature, particularly for medical applications like PVC medical devices.

Plasticizer Key Advantages Key Limitations Notable Experimental Findings
DEHP (Reference) Good efficiency, low cost, durability [1]. Documented health and environmental risks; can leach out of polymers [1] [2]. Used as a baseline for comparison in studies [2].
TOTM (Trioctyl Trimellitate) Extremely low volatility, high migration resistance, good chemical resistance [2]. Lower plasticizing efficiency, higher cost [2]. Ranked best overall alternative in a medical device evaluation (Total points: 17 vs. DEHP's 16) [2].
DINCH (Di-isononyl cyclohexane) Good toxicological profile, minimal red blood cell hemolysis [2]. Supply limitations, lower efficiency [2]. Recommended for blood-contact applications; showed a hemolysis rating of 2 (better than DEHP's 1) [2].
DOTP/DEHT (Di-octyl terephthalate) Low cost, excellent toxicological profile [2]. Poor migration resistance, can cause hemolysis [2]. Received poor ratings for efficiency and migration [2].
Citrates (ATBC, BTHC) Bio-based, biodegradable, good toxicological properties [2] [3]. ATBC has poor compatibility; BTHC is very expensive [2]. A 2025 study ranked ATBC's biocompatibility in SD rats as second-best after ESBO [3].
ESO (Epoxidized Soybean Oil) Bio-based, low toxicity [3]. Information not covered in available reports. Showed the highest biocompatibility in a 2025 toxicological study on SD rats [3].
Dilauryl Maleate Theoretical/General Use: Low volatility, good electrical resistance, resistance to extraction by water and oils [4]. Data Gap: No specific efficiency, compatibility, or toxicity data for medical/drug development applications was found. Data Gap: No experimental comparison data or migration studies were available in the search results.

Insights on Common Plasticizer Evaluation

For the plasticizers where data is available, researchers use specific experimental protocols to evaluate performance and safety, which can serve as a model for assessing any plasticizer, including this compound.

  • Plasticizer Incorporation Workflow: A common method for creating plasticized polymer films for testing is the solvent casting method [3]. The workflow for this process can be visualized as follows:

A Dissolve Polymer & Plasticizer in Solvent (e.g., THF) B Mix until uniform A->B C Pour onto glass mold B->C D Set overnight C->D E Dry at elevated temperature (e.g., 50°C) D->E F Test Film Specimen E->F

  • Key Evaluation Parameters: Researchers typically assess alternatives against established plasticizers like DEHP using a multi-parameter system. Based on an analysis of medical device plasticizers, the key criteria include [2]:

    • Plasticizer Efficiency: The amount required to achieve a specific flexibility or hardness.
    • Compatibility & Migration Resistance: The tendency to leach out when in contact with other materials or over time.
    • Long-term Aging (Volatility): Resistance to loss through evaporation.
    • Chemical Resistance: Performance when exposed to chemicals.
    • Toxicity & Biocompatibility: Effects on biological systems (e.g., red blood cell hemolysis).
  • Example Experimental Protocol: A 2025 study compared the biological toxicity of several plasticizers using the following methodology [3]:

    • Test Organism: SD rats.
    • Administration: Daily oral gavage of plasticizer for 28 days.
    • Analysis: Monitoring of body weight, blood routine indicators, and histopathological examination of organs (liver, kidneys, etc.) after the study period.
    • Finding: The bio-compatibility ranking was ESO > ATBC > TCP > DOP.

References

×

Physical Description

Liquid

XLogP3

11.4

General Manufacturing Information

Petroleum lubricating oil and grease manufacturing
2-Butenedioic acid (2Z)-, 1,4-didodecyl ester: ACTIVE

Dates

Last modified: 08-16-2023

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